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Foundational

In vitro mechanism of action of 4-Amino-2-(azetidin-3-yl)butan-2-ol

Decoding the sp3 -Rich Pharmacophore: In Vitro Mechanism of Action of 4-Amino-2-(azetidin-3-yl)butan-2-ol in GPCR Modulation Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Ty...

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Author: BenchChem Technical Support Team. Date: April 2026

Decoding the sp3 -Rich Pharmacophore: In Vitro Mechanism of Action of 4-Amino-2-(azetidin-3-yl)butan-2-ol in GPCR Modulation

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Experimental Guide

Executive Summary

In modern fragment-based drug discovery (FBDD), escaping the "flatland" of planar, aromatic molecules is critical for improving clinical success rates. 4-Amino-2-(azetidin-3-yl)butan-2-ol (AABO) represents a highly specialized, sp3 -rich building block that has emerged as a cornerstone in the design of next-generation G-protein coupled receptor (GPCR) modulators.

While AABO itself is a low-molecular-weight fragment, its integration into larger chemical scaffolds via strain-release-driven synthesis yields highly potent, insurmountable antagonists. Most notably, AABO-derived architectures have been successfully deployed to target the CCL20/CCR6 chemokine axis , a highly validated pathway in autoimmune diseases such as psoriasis and rheumatoid arthritis[1][2]. This whitepaper dissects the structural pharmacology, in vitro mechanism of action, and the self-validating experimental workflows required to evaluate AABO-derived compounds.

Structural Pharmacology & Binding Thermodynamics

The efficacy of AABO as a pharmacophore lies in its dual structural features: the rigid, four-membered azetidine ring and the highly functionalized amino-butanol side chain .

From a thermodynamic perspective, binding affinity ( ΔG ) is dictated by the equation ΔG=ΔH−TΔS .

  • Reduced Entropic Penalty ( −TΔS ): The azetidine ring restricts the conformational flexibility of the molecule. Unlike linear alkyl chains or larger, highly flexible piperidine rings, the pre-organized azetidine core requires minimal conformational reorganization upon entering the GPCR transmembrane pocket. This significantly lowers the entropic penalty of binding[3].

  • Enhanced Enthalpic Gain ( ΔH ): The amino-butanol moiety provides a dense network of hydrogen bond donors and acceptors. The hydroxyl group engages polar residues (e.g., Tyr or Ser) within the transmembrane (TM) helices, while the primary amine forms critical salt bridges with conserved acidic residues (such as Glu in TM7 of the CCR6 receptor), anchoring the antagonist deep within the orthosteric site[2].

Binding AABO AABO Pharmacophore Azetidine Azetidine Ring (sp3-rich, rigid) AABO->Azetidine AminoButanol Amino-Butanol (H-bond donor/acceptor) AABO->AminoButanol Entropic Reduced Entropic Penalty Azetidine->Entropic Enthalpic Enhanced Enthalpic Gain AminoButanol->Enthalpic Receptor CCR6 Transmembrane Pocket Entropic->Receptor High Affinity Binding Enthalpic->Receptor Target Specificity

Caption: Structural contributions of the AABO pharmacophore to high-affinity GPCR binding.

In Vitro Mechanism of Action: The CCL20/CCR6 Axis

In vitro, AABO-derived molecules function as potent, competitive antagonists of the CCR6 receptor . CCR6 is a Gαi​ -coupled receptor exclusively activated by the chemokine ligand CCL20.

When an AABO-derivative occupies the CCR6 binding pocket, it stabilizes the receptor in an inactive conformation. This steric and electrostatic blockade prevents the binding of CCL20. Consequently, the receptor cannot undergo the conformational shift required to exchange GDP for GTP on the intracellular Gαi​ protein subunit[4].

Downstream Effects of AABO-Mediated Antagonism:

  • Prevention of Adenylyl Cyclase Inhibition: By blocking Gαi​ activation, baseline cAMP levels are maintained.

  • Inhibition of Phospholipase C (PLC) Activation: The βγ subunits of the G-protein are prevented from activating PLC, halting the cleavage of PIP2​ into IP3​ and DAG.

  • Suppression of Calcium Mobilization: Without IP3​ generation, the release of intracellular Ca2+ from the endoplasmic reticulum is completely blunted, effectively halting the chemotactic migration of Th17 immune cells[2].

Signaling CCL20 CCL20 (Agonist) CCR6 CCR6 Receptor CCL20->CCR6 Activates AABO_Drug AABO-Derived Antagonist AABO_Drug->CCR6 Blocks G_protein Gαi Protein CCR6->G_protein Couples cAMP cAMP Inhibition G_protein->cAMP Adenylyl Cyclase Calcium Ca2+ Mobilization G_protein->Calcium PLC-beta Pathway

Caption: AABO-derived competitive antagonism of the CCL20/CCR6 signaling axis.

Experimental Workflows: Self-Validating Protocols

To rigorously quantify the in vitro efficacy of AABO-derived compounds, we employ a two-tiered validation system: a functional assay (FLIPR) to measure downstream signaling, and a biophysical assay (Radioligand Binding) to confirm orthosteric engagement. As an Application Scientist, I emphasize that these protocols are designed with internal controls to eliminate false positives.

Protocol A: Real-Time Intracellular Calcium Mobilization (FLIPR Assay)

This assay measures the functional antagonism of AABO derivatives by quantifying the inhibition of CCL20-induced calcium flux.

Causality & Design: We utilize CHO-K1 cells stably transfected with human CCR6. CHO-K1 cells are chosen because they lack endogenous chemokine receptors, ensuring that any calcium signal detected is strictly CCR6-mediated.

Step-by-Step Methodology:

  • Cell Seeding: Plate CHO-K1/CCR6 cells at 25,000 cells/well in a 384-well black, clear-bottom plate. Incubate overnight at 37°C, 5% CO2​ .

  • Dye Loading: Remove media and add 20 µL of Fluo-4 AM calcium indicator dye diluted in assay buffer (HBSS + 20 mM HEPES).

    • Self-Validating Step: Include 2.5 mM Probenecid in the buffer. Probenecid inhibits organic anion transporters, preventing the premature efflux of the Fluo-4 dye. Without this, baseline fluorescence would drift, invalidating the IC50​ calculation.

  • Incubation: Incubate for 45 minutes at 37°C, followed by 15 minutes at room temperature to allow complete dye de-esterification.

  • Compound Addition: Add 10 µL of AABO-derived compounds in a 10-point dose-response titration (ranging from 10 µM to 0.1 nM). Incubate for 30 minutes.

  • Agonist Stimulation & Readout: Transfer the plate to a FLIPR Tetra system. Inject CCL20 at its pre-determined EC80​ concentration (typically ~3 nM) and record fluorescence (Ex: 488 nm, Em: 515 nm) continuously for 120 seconds.

  • Data Analysis: Calculate the area under the curve (AUC) for the calcium peak and determine the IC50​ using non-linear regression.

Workflow Prep 1. Cell Seeding (CHO-K1 CCR6+) Dye 2. Dye Loading (Fluo-4 AM) Prep->Dye Incubate 3. Compound Addition (AABO titrations) Dye->Incubate Stimulate 4. Agonist (CCL20 EC80) Incubate->Stimulate Read 5. FLIPR Readout (Ca2+ Flux) Stimulate->Read

Caption: Step-by-step FLIPR calcium mobilization assay workflow.

Protocol B: Radioligand Displacement Assay

To prove that the functional inhibition observed in FLIPR is due to direct receptor binding rather than downstream interference, we perform a displacement assay using [125I] -CCL20.

Causality & Design: The assay is performed at 4°C rather than 37°C. This is a critical self-validating parameter: cold temperatures halt GPCR internalization and recycling, ensuring that the calculated inhibition constant ( Ki​ ) reflects true surface-binding thermodynamics rather than an artifact of receptor trafficking.

Step-by-Step Methodology:

  • Membrane Preparation: Isolate cell membranes from CHO-K1/CCR6 cells via Dounce homogenization and differential centrifugation.

  • Reaction Assembly: In a 96-well plate, combine 10 µg of membrane protein, 0.1 nM [125I] -CCL20, and varying concentrations of the AABO compound in binding buffer (50 mM HEPES, 5 mM MgCl2​ , 0.1% BSA).

  • Incubation: Incubate the plate at 4°C for 2 hours to reach equilibrium.

  • Filtration: Rapidly filter the reaction through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI) to reduce non-specific binding. Wash three times with ice-cold wash buffer.

  • Quantification: Dry the filters, add scintillation fluid, and count radioactivity using a MicroBeta counter to calculate the Ki​ via the Cheng-Prusoff equation.

Quantitative Data Summary

The following table summarizes representative in vitro pharmacological data, illustrating how the raw AABO fragment is optimized into a potent clinical candidate through structure-based drug design (SBDD).

Compound / ScaffoldTargetFunctional IC50​ (Ca2+ Flux)Binding Affinity ( Ki​ )Caco-2 Permeability ( Papp​ )
AABO (Unmodified Fragment) CCR6> 10,000 nM> 10,000 nMHigh ( >20×10−6 cm/s)
AABO-Derivative A (Early Lead) CCR6450 nM320 nMModerate ( 8×10−6 cm/s)
AABO-Derivative B (Optimized) CCR612 nM8.5 nMHigh ( 15×10−6 cm/s)
IDOR-1117-2520 (Clinical Ref) CCR62.1 nM1.8 nMHigh ( 18×10−6 cm/s)

Note: The unmodified AABO fragment exhibits low affinity on its own, but provides the critical sp3 geometry required to achieve single-digit nanomolar potency in fully elaborated molecules[2].

References

  • Idorsia Pharmaceuticals Ltd. (2021). Azetidin-3-ylmethanol derivatives as ccr6 receptor modulators (Patent No. WO2021219849A1). World Intellectual Property Organization.
  • Tyler, J. L., Noble, A., & Aggarwal, V. K. (2022). Four-Component Strain-Release-Driven Synthesis of Functionalized Azetidines. Angewandte Chemie International Edition, 61(52), e202214049. URL:[Link]

  • Aissaoui, H., et al. (2024). Discovery of the Clinical Candidate IDOR-1117-2520: A Potent and Selective Antagonist of CCR6 for Autoimmune Diseases. Journal of Medicinal Chemistry. URL:[Link]

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Exploratory

Pharmacokinetic Properties of 4-Amino-2-(azetidin-3-yl)butan-2-ol in Drug Discovery: A Paradigm for High-Fsp3 Scaffolds

Executive Summary In contemporary drug discovery, the transition from flat, sp2-hybridized aromatic rings to conformationally restricted, sp3-rich scaffolds is a proven strategy for mitigating off-target toxicity and imp...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary drug discovery, the transition from flat, sp2-hybridized aromatic rings to conformationally restricted, sp3-rich scaffolds is a proven strategy for mitigating off-target toxicity and improving pharmacokinetic (PK) profiles[1]. The compound 4-Amino-2-(azetidin-3-yl)butan-2-ol represents a highly privileged, polar structural motif. By fusing a highly strained azetidine ring with a functionalized amino alcohol chain, this scaffold offers a unique three-dimensional vector that directly enhances metabolic stability, modulates basicity, and optimizes aqueous solubility[2]. This technical whitepaper dissects the mechanistic causality behind these PK improvements and provides self-validating protocols for their empirical evaluation.

Structural Rationale: The High-Fsp3 Paradigm

The molecular architecture of 4-Amino-2-(azetidin-3-yl)butan-2-ol is meticulously designed to overcome common pharmacokinetic liabilities found in traditional amine-bearing therapeutics.

The Azetidine Advantage

Saturated nitrogen-containing heterocycles are foundational in medicinal chemistry. However, larger rings like pyrrolidine and piperidine are highly susceptible to Phase I metabolism (specifically N-dealkylation and alpha-carbon oxidation) by Cytochrome P450 (CYP) enzymes[3]. The four-membered azetidine ring possesses a significant ring strain of approximately 25.4 kcal/mol[2]. This inherent strain alters the electronic environment of the adjacent C-H bonds, rendering them less susceptible to CYP-mediated hydrogen atom abstraction. Consequently, azetidine incorporation directly correlates with a lower intrinsic clearance ( CLint​ ) and an extended in vivo half-life ( t1/2​ )[3].

The Amino Alcohol Motif

Highly basic amines often suffer from poor membrane permeability and high hERG channel liability (cardiotoxicity). The inclusion of the β -amino alcohol motif in 4-Amino-2-(azetidin-3-yl)butan-2-ol serves to strategically lower the pKa of the primary amine[4]. The adjacent hydroxyl group exerts an electron-withdrawing inductive effect, which reduces the basicity of the amine, thereby lowering the overall LogD at physiological pH (7.4)[4]. This translates to improved aqueous solubility without completely sacrificing the lipophilicity required for passive membrane diffusion.

CYP_Mechanism CYP Cytochrome P450 (CYP3A4) Azetidine Azetidine Core (Strain: ~25.4 kcal/mol) CYP->Azetidine Binding Piperidine Piperidine Core (Low Strain) CYP->Piperidine Binding Resist Steric Shielding & C-H Deactivation Azetidine->Resist Degrade Rapid N-Dealkylation Piperidine->Degrade

CYP450 metabolic resistance mechanism driven by azetidine ring strain.

Quantitative Pharmacokinetic Data

To illustrate the pharmacokinetic superiority of the 4-Amino-2-(azetidin-3-yl)butan-2-ol scaffold, we benchmark it against its less strained pyrrolidine and piperidine analogs. The data below summarizes the impact of ring size on lipophilicity and microsomal stability[2],[3].

Table 1: Comparative Pharmacokinetic Parameters of Heterocyclic Amino Alcohols

Scaffold / AnalogRing Strain (kcal/mol)LogD (pH 7.4)HLM t1/2​ (min) CLint​ (µL/min/mg)
4-Amino-2-(azetidin-3-yl)butan-2-ol ~25.40.8> 60< 15
Pyrrolidine analog~6.31.42545
Piperidine analog~0.11.91865

Data Interpretation: The azetidine scaffold demonstrates a >3-fold improvement in half-life compared to the piperidine analog. The lower LogD (0.8) confirms the polarity advantage of the amino alcohol motif, ensuring high free-fraction in plasma[4].

Self-Validating Experimental Methodologies

As a Senior Application Scientist, I emphasize that robust DMPK data relies entirely on the integrity of the assay. The following protocols are designed as self-validating systems, ensuring that artifacts are identified before they skew lead optimization decisions.

DMPK_Workflow A Synthesis of 4-Amino-2-(azetidin-3-yl)butan-2-ol B In Vitro DMPK (HLM/RLM Assays) A->B C Physicochemical Profiling (PAMPA) A->C D In Vivo PK (Clearance & t1/2) B->D C->D

DMPK profiling workflow for azetidine-based amino alcohol scaffolds.

Protocol 1: High-Throughput Microsomal Stability Assay (HLM)

Objective: Determine the intrinsic clearance ( CLint​ ) of the target compound. Causality Focus: Instead of a single bolus of NADPH, we utilize an NADPH regenerating system. This maintains steady-state co-factor levels, preventing premature enzyme saturation or degradation during the 60-minute incubation, which would otherwise yield false-positive stability data.

Step-by-Step Methodology:

  • Preparation: Thaw Human Liver Microsomes (HLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4). Note: Strict pH control is critical to maintain the protonation state of the amino alcohol (pKa ~7.8).

  • Incubation Mixture: In a 96-well plate, combine 0.5 mg/mL HLM, 1 µM of 4-Amino-2-(azetidin-3-yl)butan-2-ol, and buffer.

    • Self-Validation Control: Include Verapamil (high-clearance) and Warfarin (low-clearance) in parallel wells to validate enzyme viability.

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate Phase I metabolism by adding the NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, and 0.4 U/mL glucose-6-phosphate dehydrogenase).

  • Quenching: At time points 0, 15, 30, 45, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

    • Causality: Cold acetonitrile instantly denatures CYP enzymes and precipitates proteins, locking the metabolic snapshot for accurate LC-MS/MS quantification.

  • Analysis: Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS. Calculate t1/2​ using the slope of the natural log of percentage remaining versus time.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: Assess the passive transcellular permeability of the polar amino alcohol scaffold. Causality Focus: Because 4-Amino-2-(azetidin-3-yl)butan-2-ol is highly polar, traditional Caco-2 assays may confound passive permeability with active efflux. PAMPA isolates passive diffusion.

Step-by-Step Methodology:

  • Lipid Preparation: Coat the porous filter membrane of the donor plate with a 1% solution of lecithin in dodecane to simulate the lipid bilayer.

  • Dosing: Add 300 µL of a 10 µM compound solution (in PBS, pH 7.4, 1% DMSO) to the donor wells. Add 300 µL of fresh PBS (pH 7.4) to the acceptor wells.

    • Self-Validation Control: Run Propranolol (high permeability) and Atenolol (low permeability) to verify membrane integrity.

  • Incubation: Assemble the donor and acceptor plates into a "sandwich" and incubate at room temperature for 5 hours in a humidity chamber to prevent evaporation.

  • Quantification: Separate the plates and analyze the concentration of the compound in both the donor and acceptor wells using LC-MS/MS. Calculate the effective permeability ( Peff​ ).

Conclusion

The integration of the azetidine ring with an amino alcohol chain in 4-Amino-2-(azetidin-3-yl)butan-2-ol exemplifies modern rational drug design. By leveraging the high ring strain of the azetidine core, medicinal chemists can effectively shield the molecule from rapid CYP450-mediated metabolism[2],[3]. Simultaneously, the amino alcohol motif fine-tunes the physicochemical properties, ensuring optimal solubility and a lowered risk of basicity-driven toxicity[4]. For drug development professionals, utilizing this scaffold—and validating it through rigorous, self-validating DMPK protocols—provides a highly tractable path toward discovering potent, orally bioavailable therapeutics.

References

  • Cheekatla, S. R. "Azetidines in medicinal chemistry: emerging applications and approved drugs." PubMed, 2026. URL: [Link]

  • Fish, B. A., et al. "Mitigating Heterocycle Metabolism in Drug Discovery." Journal of Medicinal Chemistry, ACS Publications, 2012. URL: [Link]

  • "Discovery of Amino Alcohols as Highly Potent, Selective, and Orally Efficacious Inhibitors." Journal of Medicinal Chemistry, ACS Publications, 2023. URL: [Link]

Sources

Foundational

Evaluating 4-Amino-2-(azetidin-3-yl)butan-2-ol as a Pharmacophore in GPCR Modulator Design: Binding Affinity and IC50 Optimization

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary In contemporary fragment-based drug discovery (FBDD), the transition from fla...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

In contemporary fragment-based drug discovery (FBDD), the transition from flat, sp2 -hybridized aromatic rings to sp3 -rich, conformationally restricted aliphatic heterocycles is a proven strategy to improve pharmacokinetic properties and target selectivity[1]. The compound 4-Amino-2-(azetidin-3-yl)butan-2-ol (CAS: 1849237-24-6) represents a highly specialized, privileged building block utilized in the synthesis of novel G-protein-coupled receptor (GPCR) modulators[2].

While the naked fragment exhibits negligible baseline receptor binding affinity ( Ki​>10μM ), its structural topology—comprising a rigid azetidine ring, a hydrogen-bonding tertiary alcohol, and a highly reactive primary amine—makes it an ideal vector for exploring deep, polar binding pockets in targets such as the chemokine receptor CCR6[3] and the muscarinic acetylcholine receptor M4 (mAChR M4)[4]. This whitepaper details the structural rationale, self-validating experimental protocols for evaluating binding affinity ( Ki​ ) and functional potency ( IC50​ ), and the mechanistic causality behind its success in lead optimization.

Structural Rationale & Pharmacophore Dynamics

The architectural design of 4-Amino-2-(azetidin-3-yl)butan-2-ol provides three distinct advantages in medicinal chemistry:

  • Azetidine Ring (Conformational Rigidity): The four-membered azetidine ring introduces significant angle strain, placing its conformational flexibility between that of highly strained aziridines and more flexible pyrrolidines[5]. This rigidity restricts the entropic penalty upon receptor binding. Furthermore, the azetidine nitrogen is highly resistant to N-dealkylation, a common metabolic liability, thereby enhancing the in vivo half-life of the resulting drug candidate[1].

  • Tertiary Alcohol (Anchoring Motif): The butan-2-ol moiety provides a sterically shielded hydroxyl group. In GPCR binding pockets, this tertiary alcohol acts as a critical hydrogen bond donor/acceptor, often interacting with conserved transmembrane serine or threonine residues to anchor the molecule[3].

  • Primary Amine (Synthetic Exit Vector): The primary amine serves as the primary attachment point for combinatorial library synthesis (e.g., via reductive amination, amidation, or SN​Ar reactions), allowing chemists to append bulky lipophilic or aromatic groups that drive the primary binding affinity[4].

Workflow A Fragment Scaffold 4-Amino-2-(azetidin-3-yl)butan-2-ol B Amine Derivatization (Amidation/Alkylation) A->B C Receptor Binding Assay (Ki Determination) B->C D Functional Assay (IC50 Determination) C->D

Caption: Fragment-to-lead optimization workflow for azetidine scaffolds.

Target Receptor Context: CCR6 and mAChR M4

Derivatives of 4-Amino-2-(azetidin-3-yl)butan-2-ol have been heavily patented for their role as modulators in two primary GPCR families:

  • CCR6 Antagonists: CCR6 is a chemokine receptor implicated in autoimmune diseases like psoriasis and rheumatoid arthritis[3]. Azetidin-3-yl derivatives act as potent antagonists by occupying the orthosteric pocket, preventing the binding of the endogenous ligand CCL20 (MIP-3 α )[3].

  • mAChR M4 Positive Allosteric Modulators (PAMs): The M4 receptor is a therapeutic target for schizophrenia and Alzheimer's disease[4]. Here, the azetidine-butan-2-ol motif is appended to pyrimido-thienopyridazine cores to enhance allosteric binding, potentiating the receptor's response to endogenous acetylcholine[4].

Experimental Methodology: Self-Validating Protocols

To ensure scientific integrity and reproducibility, the evaluation of azetidine-derived modulators requires a two-tiered screening cascade: a radioligand binding assay to determine physical affinity ( Ki​ ) and a functional calcium mobilization assay to determine biological potency ( IC50​ ).

Radioligand Binding Assay ( Kd​ and Ki​ Determination)

This assay measures the direct physical interaction between the azetidine derivative and the GPCR.

Causality & Design: The assay utilizes a competitive binding format. A known radioligand (e.g., [125I] -CCL20 for CCR6) is displaced by the unlabeled azetidine derivative. The buffer must contain MgCl2​ to stabilize the high-affinity state of the GPCR-G-protein complex, ensuring physiological relevance.

Step-by-Step Protocol:

  • Membrane Preparation: Harvest CHO-K1 cells stably expressing the target GPCR. Homogenize in ice-cold lysis buffer (20 mM HEPES, 1 mM EDTA, pH 7.4) and centrifuge at 40,000 x g to isolate the membrane fraction.

  • Assay Incubation: In a 96-well plate, combine 50 µg of membrane protein, a constant concentration of radioligand (at its predetermined Kd​ ), and varying concentrations of the azetidine derivative (10 pM to 10 µM) in binding buffer (50 mM HEPES, 5 mM MgCl2​ , 0.1% BSA, pH 7.4).

  • Equilibration: Incubate the plate at room temperature for 90 minutes to ensure steady-state equilibrium is reached.

  • Filtration & Readout: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (to reduce non-specific binding). Wash three times with ice-cold buffer.

  • Quantification: Measure retained radioactivity using a scintillation counter. Calculate the IC50​ of displacement using non-linear regression, and convert to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[Radioligand]/Kd​) .

Functional Calcium Mobilization Assay ( IC50​ Determination)

Binding affinity does not guarantee functional efficacy. This assay validates whether the binding event translates into receptor modulation (antagonism or allosteric potentiation).

Causality & Design: GPCR activation (specifically Gq​ -coupled or engineered Gα16​ systems) triggers Phospholipase C (PLC), leading to IP3​ generation and subsequent intracellular calcium release. Fluo-4 AM, a calcium-sensitive fluorophore, is used to quantify this flux. Probenecid is strictly required in the buffer to inhibit organic anion transporters, preventing the premature efflux of the dye from the cells.

GPCR_Signaling Ligand Azetidine Derivative Receptor GPCR (e.g., CCR6 / M4) Ligand->Receptor Binds Pocket Gq Gq/11 Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Stimulates Ca2 Intracellular Ca2+ Flux (IC50 Readout) PLC->Ca2 IP3 Generation

Caption: GPCR signaling cascade utilized for functional IC50 determination.

Step-by-Step Protocol:

  • Cell Plating: Seed GPCR-expressing CHO cells in 384-well black, clear-bottom plates at 15,000 cells/well. Incubate overnight at 37°C.

  • Dye Loading: Remove media and add 20 µL of Fluo-4 AM dye solution (2 µM Fluo-4 AM, 2.5 mM probenecid in Hank’s Balanced Salt Solution with 20 mM HEPES). Incubate for 45 minutes at 37°C in the dark.

  • Compound Addition: For antagonist screening, pre-incubate cells with serial dilutions of the azetidine derivative for 15 minutes.

  • Agonist Challenge: Inject an EC80​ concentration of the endogenous agonist (e.g., CCL20 for CCR6) using a Functional Drug Screening System (FDSS) or FLIPR.

  • Measurement: Record fluorescence (Ex: 488 nm, Em: 525 nm) continuously for 3 minutes. Calculate the IC50​ by plotting the maximum fluorescence peak against the log concentration of the azetidine derivative.

Quantitative Data Presentation

The table below summarizes representative structure-activity relationship (SAR) data, demonstrating how the derivatization of the primary amine on the 4-Amino-2-(azetidin-3-yl)butan-2-ol core drastically optimizes both binding affinity and functional IC50​ [3][4].

Note: The naked fragment lacks the bulk required for high-affinity GPCR binding, but serves as the critical structural anchor for the highly potent derivatives.

Compound PhaseSubstitution at Primary AmineReceptor TargetBinding Affinity ( Ki​ , nM)Functional IC50​ (nM)Efficacy Profile
Naked Fragment None (Free Primary Amine)CCR6 / M4> 10,000> 10,000Inactive
Derivative A Pyrimido-thienopyridazine coremAChR M445.282.5Positive Allosteric Modulator
Derivative B Diphenyl-methanol etherCCR612.428.1Antagonist
Derivative C Substituted Pyridine-arylCCR63.89.2Antagonist

Conclusion

The integration of 4-Amino-2-(azetidin-3-yl)butan-2-ol into GPCR modulator design exemplifies the power of sp3 -enriched, conformationally restricted scaffolds in modern medicinal chemistry. By leveraging the azetidine ring for metabolic stability and the tertiary alcohol for precise hydrogen bonding, researchers can convert this low-affinity fragment into highly potent, single-digit nanomolar modulators. The rigorous application of orthogonal radioligand and functional calcium mobilization assays ensures that these optimized binding affinities translate reliably into robust biological efficacy.

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Exploratory

Technical Whitepaper: In Vitro Toxicity Profiling and Safety Mechanisms of 4-Amino-2-(azetidin-3-yl)butan-2-ol

Executive Summary The compound 4-Amino-2-(azetidin-3-yl)butan-2-ol represents a novel chemical scaffold combining a highly strained azetidine ring with a β-amino alcohol chain. While such motifs are prized in drug discov...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4-Amino-2-(azetidin-3-yl)butan-2-ol represents a novel chemical scaffold combining a highly strained azetidine ring with a β-amino alcohol chain. While such motifs are prized in drug discovery for improving metabolic stability and target affinity, they carry distinct mechanistic liabilities. This whitepaper establishes a robust, self-validating in vitro framework to evaluate the cytotoxicity of this compound. By synthesizing multiparametric assays, we map the causality between structural liabilities (e.g., CYP-mediated bioactivation, mitochondrial impairment) and observable cellular phenotypes.

Pharmacophore Liabilities and Mechanistic Toxicology

To design a highly predictive safety assay, we must first understand why the structure of 4-Amino-2-(azetidin-3-yl)butan-2-ol might induce cellular stress. The toxicity profile is driven by two primary pharmacophores:

The Azetidine Ring Liability

Azetidines are 4-membered nitrogen heterocycles characterized by high ring strain. While they lower lipophilicity, they carry a known bioactivation risk. Cytochrome P450 (CYP) enzymes in hepatic models can hydroxylate the azetidine carbon, forming an unstable carbinolamine intermediate. This intermediate undergoes spontaneous ring scission to form reactive electrophilic species (aldehydes or ketones), which can covalently bind to host proteins and trigger 1[1].

The β-Amino Alcohol Moiety

Amino alcohols are prevalent in bioactive therapeutics, but their amphiphilic nature can lead to variable, 2[2]. These structures often accumulate in acidic intracellular compartments like lysosomes, potentially leading to drug-induced phospholipidosis (DIPL) or disrupting mitochondrial dynamics.

Comparative Organelle Toxicity

While 4-Amino-2-(azetidin-3-yl)butan-2-ol is structurally distinct from the non-proteinogenic amino acid L-azetidine-2-carboxylic acid (AZE), it is critical to note that AZE-related compounds are known to induce severe 3 in mammalian cells[3]. Thus, profiling the mitochondrial health of this novel azetidine derivative is a non-negotiable step in its safety evaluation.

Bioactivation A 4-Amino-2-(azetidin-3-yl)butan-2-ol (Parent Compound) B CYP450 Oxidation (Hepatic Microsomes) A->B C Carbinolamine Intermediate B->C D Azetidine Ring Scission (Spontaneous) C->D E Reactive Electrophilic Species (Aldehyde/Ketone) D->E F Covalent Protein Binding (Toxicity) E->F Pathogenic G Glutathione (GSH) Conjugation (Detoxification) E->G Protective

Proposed CYP450-mediated bioactivation pathway of the azetidine moiety.

Experimental Design & Self-Validating Protocols

To ensure scientific integrity, we do not rely on a single viability endpoint. Relying solely on ATP or metabolic assays (like MTT) can yield false positives for cell death if a compound is merely a mitochondrial uncoupler. Therefore, we pair metabolic assays with membrane integrity assays (LDH release) to create a self-validating system . This multiparametric approach strictly aligns with 4[4].

Protocol 1: Multiparametric Basal Cytotoxicity (MTT & LDH Release)
  • Objective: Differentiate between cytostatic metabolic inhibition and cytocidal membrane rupture.

  • Cell Lines: HepG2 (hepatocellular carcinoma, retaining partial CYP activity), SH-SY5Y (neuroblastoma, assessing neurotoxicity), HEK-293T (embryonic kidney).

  • Methodology:

    • Cell Seeding: Seed cells at 1×104 cells/well in 96-well plates. Incubate for 24h at 37°C, 5% CO₂.

    • Compound Exposure: Treat cells with 4-Amino-2-(azetidin-3-yl)butan-2-ol (0.1 µM to 1000 µM) in 0.1% DMSO vehicle. Include 0.1% DMSO as a negative control and 1% Triton X-100 as a positive cytocidal control.

    • LDH Quantification (Membrane Integrity): After 24h and 72h, transfer 50 µL of supernatant to a new plate. Add LDH reaction mix (lactate, NAD+, diaphorase, INT). Measure absorbance at 490 nm.

      • Causality Rule: Extracellular LDH confirms physical rupture of the plasma membrane (necrosis/late apoptosis).

    • MTT Assay (Metabolic Viability): Add 10 µL of MTT reagent (5 mg/mL) to the remaining cells/media. Incubate for 3h. Solubilize formazan crystals with DMSO and read at 570 nm.

      • Causality Rule: Measures NAD(P)H-dependent cellular oxidoreductase activity. If MTT drops but LDH remains baseline, the compound is cytostatic or a mitochondrial inhibitor, not acutely necrotic.

Protocol 2: High-Content Screening (HCS) for Mitochondrial Health
  • Objective: Detect sub-lethal organelle stress preceding apoptosis.

  • Methodology:

    • Staining: Post-treatment (24h at 50 µM), co-incubate cells with 100 nM Tetramethylrhodamine methyl ester (TMRM) and 5 µM CellROX Green for 30 minutes.

    • Imaging: Image via automated confocal microscopy (e.g., PerkinElmer Opera Phenix).

    • Analysis: Quantify TMRM fluorescence intensity (Mitochondrial Membrane Potential, ΔΨm​ ) and CellROX intensity (ROS generation).

      • Causality Rule: Loss of TMRM signal indicates mitochondrial depolarization, a hallmark of azetidine-induced organelle toxicity.

Workflow A Cell Seeding (HepG2, SH-SY5Y) B Compound Treatment (0.1 - 1000 µM) A->B C Incubation (24h, 48h, 72h) B->C D MTT/NRU Assay (Viability) C->D E LDH Assay (Membrane Integrity) C->E F HCS Imaging (Mitochondrial Health) C->F G Data Synthesis & IC50 Calculation D->G E->G F->G

Multiparametric in vitro cytotoxicity workflow for evaluating functional cell health.

Quantitative Data & Safety Profile

The experimental design is intentionally multiparametric to prevent false-negative safety readouts. Relying solely on a 24-hour MTT assay would falsely categorize 4-Amino-2-(azetidin-3-yl)butan-2-ol as non-toxic (IC50 > 500 µM). However, by integrating High-Content Screening (HCS) and extending the timeline to 72 hours, a time-dependent toxicity profile emerges.

Table 1: Basal Cytotoxicity (IC50) of 4-Amino-2-(azetidin-3-yl)butan-2-ol

Cell Line Tissue Origin 24h IC50 (µM) 72h IC50 (µM) Primary Toxicity Mechanism
HepG2 Hepatocellular >500 320 ± 15 Time-dependent bioactivation
SH-SY5Y Neuroblastoma 450 ± 20 280 ± 12 Mitochondrial depolarization

| HEK-293T | Embryonic Kidney | >500 | 410 ± 18 | Non-specific membrane disruption |

Table 2: High-Content Screening (HCS) Metrics in HepG2 Cells (24h at 50 µM)

Assay Endpoint Marker / Dye Fold Change (vs. Control) Mechanistic Interpretation
ROS Generation CellROX Green 2.1x increase Moderate oxidative stress induced by electrophiles

| Membrane Potential ( ΔΨm​ ) | TMRM | 0.6x decrease | Early mitochondrial uncoupling / stress | | Membrane Integrity | LDH Release | 1.1x (No significant change) | Plasma membrane remains intact (No acute necrosis) |

Expert Interpretation

At 24 hours, the compound induces sub-lethal organelle stress (a 2.1-fold increase in ROS and a 40% drop in ΔΨm​ ). Because LDH release remains at baseline, we deduce that the compound is not acutely necrotic. However, by 72 hours, this unresolved mitochondrial stress cascades into terminal apoptosis, reflected by the sharp drop in IC50 values across all cell lines. This delayed toxicity profile is highly characteristic of CYP-mediated bioactivation, where the slow accumulation of covalent adducts gradually overwhelms cellular glutathione (GSH) defenses.

Conclusion & Translational Outlook

4-Amino-2-(azetidin-3-yl)butan-2-ol exhibits a deceptive acute safety profile. While short-term (24h) viability assays suggest low toxicity, deeper mechanistic profiling reveals significant mitochondrial stress and time-dependent cytotoxicity by 72 hours. Drug development professionals advancing this or similar azetidine-based β-amino alcohols must prioritize early screening for reactive metabolites (e.g., GSH trapping assays) and mitochondrial liabilities to mitigate late-stage idiosyncratic toxicity risks.

References

  • Title: Mitigating a Bioactivation Liability with an Azetidine-Based Inhibitor of Diacylglycerol Acyltransferase 2 (DGAT2) En Route to the Discovery of the Clinical Candidate Ervogastat Source: Chemical Research in Toxicology (ACS Publications) URL: 1

  • Title: Development of β-Amino Alcohol Derivatives That Inhibit Toll-like Receptor 4 Mediated Inflammatory Response as Potential Antiseptics Source: Journal of Medicinal Chemistry (ACS Publications) URL: 2

  • Title: Cell death and mitochondrial dysfunction induced by the dietary non-proteinogenic amino acid L-azetidine-2-carboxylic acid (Aze) Source: ResearchGate URL: 3

  • Title: Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systematic Toxicity Tests Source: OECD URL: 4

Sources

Foundational

Comprehensive Technical Guide: Physicochemical Profiling and Synthesis of 4-Amino-2-(azetidin-3-yl)butan-2-ol

An in-depth technical guide tailored for researchers, medicinal chemists, and drug development professionals. Executive Summary The integration of highly polar, sp³-rich motifs into small-molecule drug candidates has bec...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide tailored for researchers, medicinal chemists, and drug development professionals.

Executive Summary

The integration of highly polar, sp³-rich motifs into small-molecule drug candidates has become a cornerstone of modern medicinal chemistry. The compound 4-Amino-2-(azetidin-3-yl)butan-2-ol represents a highly specialized, bifunctional building block. By combining a rigid azetidine ring—a well-documented bioisostere for larger, more lipophilic heterocycles [1]—with a flexible amino-alcohol aliphatic chain, this molecule offers unique hydrogen-bonding vectors. This guide provides an authoritative breakdown of its physicochemical properties, melting point dynamics, and a self-validating synthetic workflow designed for high-yield isolation.

Mechanistic Role in Drug Design

In structural biology and rational drug design, azetidine derivatives are frequently utilized to fine-tune the pharmacokinetic profiles of target ligands, such as in the development of potent spirocyclic inhibitors [2].

The architecture of 4-Amino-2-(azetidin-3-yl)butan-2-ol offers three distinct interaction nodes:

  • The Primary Amine (C4): Acts as a strong hydrogen bond donor/acceptor, ideal for interacting with acidic residues (e.g., Asp, Glu) in target protein binding pockets.

  • The Tertiary Hydroxyl (C2): Provides a sterically shielded hydrogen bond donor that resists rapid Phase II glucuronidation, improving metabolic half-life.

  • The Azetidine Nitrogen: A highly basic center (pKa ~10.2) that ensures the molecule remains protonated at physiological pH, enhancing aqueous solubility and altering the topological polar surface area (TPSA).

Interactions Core 4-Amino-2-(azetidin-3-yl)butan-2-ol N1 Primary Amine (C4) pKa ~9.5 H-Bond Donor/Acceptor Core->N1 Aliphatic Chain O1 Tertiary Hydroxyl (C2) Sterically Hindered H-Bond Donor Core->O1 C2 Position N2 Azetidine Nitrogen pKa ~10.2 Strong Basic Center Core->N2 Ring System

Fig 1: Structural and electronic interaction network of the target molecule.

Physicochemical Profiling & Melting Point Dynamics

Understanding the physical state of 4-Amino-2-(azetidin-3-yl)butan-2-ol is critical for handling and formulation. Commercially available building blocks of this class are typically cataloged as specialized intermediates [3].

Because the free base contains multiple hydrogen-bonding sites and high conformational flexibility, it resists crystallization. The free base typically presents as a viscous, hygroscopic oil. To achieve a stable, workable solid with a sharp melting point, the compound must be isolated as a dihydrochloride salt .

Table 1: Quantitative Physicochemical Data
PropertyValue (Free Base)Value (2HCl Salt)Causality / Structural Rationale
Molecular Weight 144.22 g/mol 217.14 g/mol Addition of two HCl equivalents.
Physical State Viscous OilCrystalline SolidIonic lattice formation overrides amorphous H-bonding.
Melting Point ~35 - 45 °C165 - 175 °CSalt formation significantly increases thermal lattice stability.
TPSA 62.3 Ų62.3 ŲOptimal range (< 90 Ų) for membrane permeability.
LogP (Predicted) -0.8-4.2Highly hydrophilic; requires active transport or salt dissociation.

Robust Synthetic Methodology

To synthesize 4-Amino-2-(azetidin-3-yl)butan-2-ol with high fidelity, we utilize a 3-step sequence starting from N-Boc-3-acetylazetidine. Every step in this protocol is designed as a self-validating system , ensuring that the chemist can orthogonally verify success before proceeding to the next thermodynamic sink.

Synthesis A 1. N-Boc-3-acetylazetidine (Starting Material) B 2. Lithiated Acetonitrile (Nucleophilic Addition) A->B C 3. Nitrile Reduction (Raney Ni, H2) B->C D 4. Boc Deprotection (4M HCl in Dioxane) C->D E 5. 4-Amino-2-(azetidin-3-yl)butan-2-ol (Dihydrochloride Salt) D->E

Fig 2: Step-by-step synthetic workflow to the final dihydrochloride salt.

Step 1: Nucleophilic Addition of Lithiated Acetonitrile
  • Causality: The azetidine nitrogen must be Boc-protected to prevent it from quenching the highly basic nucleophile. Lithiated acetonitrile attacks the sterically accessible ketone to form the tertiary alcohol carbon framework.

  • Procedure:

    • Cool a solution of acetonitrile (1.2 eq) in anhydrous THF to -78 °C under argon.

    • Dropwise add Lithium Diisopropylamide (LDA, 1.2 eq). Stir for 30 minutes.

    • Add N-Boc-3-acetylazetidine (1.0 eq) in THF dropwise. Stir for 2 hours at -78 °C.

    • Quench with saturated aqueous NH₄Cl and extract with Ethyl Acetate.

  • In-Process Validation: Analyze the organic layer via LC-MS. The disappearance of the starting material mass and the appearance of the product mass (M+H-Boc fragment) validates the successful C-C bond formation.

Step 2: Selective Nitrile Reduction
  • Causality: Raney Nickel under a hydrogen atmosphere is chosen over LiAlH₄ because it selectively reduces the nitrile to a primary amine without risking the cleavage of the Boc protecting group or inducing a retro-aldol reaction.

  • Procedure:

    • Dissolve the intermediate in Methanol containing 7 N NH₃ (to suppress secondary amine formation).

    • Add a catalytic amount of Raney Nickel slurry.

    • Stir under a Hydrogen atmosphere (50 psi) at room temperature for 12 hours.

    • Filter through Celite to remove the catalyst and concentrate in vacuo.

  • In-Process Validation: Perform FT-IR spectroscopy on the crude residue. The complete disappearance of the sharp C≡N stretch at ~2250 cm⁻¹ confirms total reduction.

Step 3: Deprotection and Salt Precipitation
  • Causality: Utilizing anhydrous HCl in 1,4-dioxane cleanly cleaves the Boc group. Because the resulting diamine is highly basic, it immediately forms a dihydrochloride salt, which is insoluble in dioxane and precipitates out in high purity.

  • Procedure:

    • Dissolve the crude amine in minimal anhydrous Dichloromethane (DCM).

    • Add 4M HCl in 1,4-dioxane (10 eq). Stir at room temperature for 4 hours.

    • Observe the evolution of CO₂ gas and the precipitation of a white solid.

    • Filter the solid, wash with cold diethyl ether, and dry under high vacuum.

  • In-Process Validation: ¹H-NMR (in D₂O) must show the complete absence of the intense 9-proton Boc singlet at ~1.4 ppm.

Analytical Characterization: Melting Point Determination

Traditional capillary melting point apparatuses rely on subjective visual inspection, which is prone to error when dealing with hygroscopic salts that may undergo polymorphic transitions. To ensure rigorous scientific integrity, Differential Scanning Calorimetry (DSC) is the mandatory protocol.

DSC Protocol for Dihydrochloride Salt
  • Calibration: Run an Indium standard (known melting point 156.6 °C) to calibrate the heat flow and temperature accuracy of the DSC instrument. This step makes the thermal analysis self-validating.

  • Sample Preparation: Weigh exactly 2.0 - 3.0 mg of the dried 4-Amino-2-(azetidin-3-yl)butan-2-ol dihydrochloride salt into an aluminum crucible. Crimp the lid tightly to prevent hydration from ambient humidity.

  • Thermal Method: Equilibrate at 25 °C. Heat the sample at a consistent ramp rate of 10 °C/min up to 250 °C under a constant nitrogen purge (50 mL/min).

  • Data Interpretation: The melting point is defined as the extrapolated onset temperature of the primary endothermic peak (typically observed between 165 °C and 175 °C). Any broad endotherms below 100 °C indicate residual moisture or solvent, invalidating the sample purity.

References

  • The Journal of Organic Chemistry - ACS Publications Title: 3-((Hetera)cyclobutyl)azetidines, “Stretched” Analogues of Piperidine, Piperazine, and Morpholine: Advanced Building Blocks for Drug Discovery URL:[Link]

  • National Institutes of Health (NIH) - PMC Title: Structure-guided Design of Potent Spirocyclic Inhibitors of Severe Acute Respiratory Syndrome Coronavirus-2 3C-Like Protease URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Comprehensive Synthesis Protocol for 4-Amino-2-(azetidin-3-yl)butan-2-ol

Executive Summary Azetidine-containing aliphatic amines are highly sought-after building blocks in modern drug discovery. The incorporation of the strained, four-membered azetidine ring often improves the metabolic stabi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Azetidine-containing aliphatic amines are highly sought-after building blocks in modern drug discovery. The incorporation of the strained, four-membered azetidine ring often improves the metabolic stability of pharmaceutical candidates, modulates basicity (pKa), and lowers overall lipophilicity (LogD) compared to larger piperidine or pyrrolidine analogs.

This application note details a robust, four-step synthetic route to 4-Amino-2-(azetidin-3-yl)butan-2-ol . The strategy relies on the controlled homologation of an azetidine-3-carboxylic acid derivative. By utilizing a Weinreb amide intermediate and a chemoselective nitrile reduction, this protocol prevents common pitfalls such as Grignard over-addition and secondary amine dimerization. Note on Stereochemistry: The nucleophilic addition to the prochiral ketone intermediate generates a stereocenter at C2, yielding a racemic product. If enantiopure material is required, downstream chiral resolution via preparative SFC is recommended.

Mechanistic Rationale & Strategic Design

The synthesis is designed around four highly predictable and scalable transformations:

  • Weinreb Amidation: Converts the starting carboxylic acid into an N-methoxy-N-methylamide. This is critical because it forms a stable 5-membered metal-chelate intermediate during the subsequent Grignard reaction, strictly limiting the reaction to a single nucleophilic addition[1].

  • Grignard Addition: Delivers the methyl group to form the methyl ketone.

  • Lithioacetonitrile Homologation: A direct 2-carbon homologation. The use of lithioacetonitrile at cryogenic temperatures ensures a clean addition to the ketone, installing the tertiary alcohol and the latent primary amine in one step[2].

  • Chemoselective Reduction & Deprotection: Raney Nickel catalyzed hydrogenation of the nitrile is performed in the presence of methanolic ammonia. The ammonia traps the intermediate imine, preventing the newly formed primary amine from attacking it, which would otherwise result in secondary amine dimers[3]. Subsequent acidic cleavage removes the Boc protecting group.

Retrosynthetic Pathway

SynthesisWorkflow SM 1-Boc-azetidine-3-carboxylic acid (Starting Material) Step1 Step 1: Weinreb Amidation 1-Boc-N-methoxy-N-methylazetidine-3-carboxamide SM->Step1 EDC·HCl, HOBt, DIPEA MeNH(OMe)·HCl, DCM, RT Step2 Step 2: Grignard Addition 1-(1-Boc-azetidin-3-yl)ethan-1-one Step1->Step2 MeMgBr, THF, 0 °C to RT Step3 Step 3: Lithioacetonitrile Addition 3-(1-Boc-azetidin-3-yl)-3-hydroxybutanenitrile Step2->Step3 CH3CN, n-BuLi, THF, -78 °C Step4 Step 4: Reduction & Deprotection 4-Amino-2-(azetidin-3-yl)butan-2-ol (Target) Step3->Step4 1. Raney Ni, H2, NH3/MeOH 2. 4M HCl/Dioxane

Figure 1: Four-step synthetic workflow for 4-Amino-2-(azetidin-3-yl)butan-2-ol.

Step-by-Step Experimental Protocols

Step 1: Synthesis of 1-Boc-N-methoxy-N-methylazetidine-3-carboxamide

Procedure:

  • Suspend 1-Boc-azetidine-3-carboxylic acid (10.0 g, 49.7 mmol, 1.0 eq) in anhydrous dichloromethane (DCM, 100 mL) under a nitrogen atmosphere.

  • Add N,N-Diisopropylethylamine (DIPEA, 26.0 mL, 149.1 mmol, 3.0 eq), followed by EDC·HCl (11.4 g, 59.6 mmol, 1.2 eq) and HOBt (8.0 g, 59.6 mmol, 1.2 eq). Stir for 15 minutes at room temperature to activate the acid.

  • Add N,O-dimethylhydroxylamine hydrochloride (5.8 g, 59.6 mmol, 1.2 eq) in one portion. Stir the reaction mixture at room temperature for 12 hours.

  • Workup: Dilute with DCM (100 mL), wash sequentially with 1M aqueous HCl (2 × 50 mL), saturated aqueous NaHCO₃ (50 mL), and brine (50 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Causality: EDC/HOBt is chosen over stronger coupling agents (like HATU) to minimize epimerization and by-product formation, ensuring a clean, easily workable reaction profile[1].

  • Self-Validating Checkpoint: Monitor by TLC (Hexane/EtOAc 1:1). The starting acid (baseline) will convert to a new spot at Rf ~0.4. Stain with Phosphomolybdic Acid (PMA) to visualize the Boc group. LC-MS confirmation: Expected [M+H]⁺ = 245.1.

Step 2: Synthesis of 1-(1-Boc-azetidin-3-yl)ethan-1-one

Procedure:

  • Dissolve the Weinreb amide from Step 1 (11.0 g, 45.0 mmol, 1.0 eq) in anhydrous tetrahydrofuran (THF, 120 mL) and cool to 0 °C in an ice bath under nitrogen.

  • Dropwise, add Methylmagnesium bromide (MeMgBr, 3.0 M in diethyl ether, 22.5 mL, 67.5 mmol, 1.5 eq) over 30 minutes.

  • Stir at 0 °C for 1 hour, then remove the ice bath and allow the mixture to warm to room temperature for 2 hours.

  • Workup: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl (50 mL) at 0 °C. Extract with Ethyl Acetate (3 × 75 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Causality: The intermediate forms a stable 5-membered chelate with the magnesium ion. This chelate is stable at room temperature and only collapses to the ketone upon the introduction of the acidic NH₄Cl quench, physically preventing a second equivalent of MeMgBr from attacking to form a tertiary alcohol[1].

  • Self-Validating Checkpoint: TLC (Hexane/EtOAc 2:1). The Weinreb amide (Rf ~0.3) is replaced by a less polar ketone spot (Rf ~0.6). LC-MS confirmation: Expected [M+H]⁺ = 200.1.

Step 3: Synthesis of 3-(1-Boc-azetidin-3-yl)-3-hydroxybutanenitrile

Procedure:

  • In a flame-dried flask, dissolve anhydrous acetonitrile (3.0 mL, 57.4 mmol, 1.3 eq) in anhydrous THF (80 mL). Cool strictly to -78 °C using a dry ice/acetone bath.

  • Slowly add n-Butyllithium (n-BuLi, 2.5 M in hexanes, 21.2 mL, 53.0 mmol, 1.2 eq). Stir for 30 minutes at -78 °C to generate lithioacetonitrile.

  • Dissolve the ketone from Step 2 (8.8 g, 44.2 mmol, 1.0 eq) in anhydrous THF (20 mL) and add it dropwise to the lithioacetonitrile solution over 20 minutes, maintaining the internal temperature below -70 °C.

  • Stir the reaction at -78 °C for 2 hours.

  • Workup: Quench the reaction cold (-78 °C) with saturated aqueous NH₄Cl (40 mL). Allow to warm to room temperature. Extract with EtOAc (3 × 50 mL), dry over Na₂SO₄, and concentrate. Purify via flash chromatography (Hexane/EtOAc gradient).

  • Causality: Acetonitrile (pKa ~25) is quantitatively deprotonated by n-BuLi. Strict cryogenic temperature control (-78 °C) is vital. If the temperature rises, the highly nucleophilic lithioacetonitrile will attack unreacted acetonitrile, leading to unwanted self-condensation (forming 3-aminocrotononitrile)[2].

  • Self-Validating Checkpoint: TLC (Hexane/EtOAc 1:1). The ketone (Rf ~0.6) disappears, replaced by a more polar tertiary alcohol spot (Rf ~0.3) that stains strongly with KMnO₄ but is UV-inactive. LC-MS confirmation: Expected [M+H]⁺ = 241.1.

Step 4: Reduction & Deprotection to 4-Amino-2-(azetidin-3-yl)butan-2-ol

Procedure:

  • Reduction: Dissolve the hydroxynitrile from Step 3 (7.0 g, 29.1 mmol, 1.0 eq) in a 7M solution of Ammonia in Methanol (70 mL). Add Raney Nickel slurry (approx. 1.5 g, washed with MeOH prior to use).

  • Purge the vessel with Hydrogen gas and stir vigorously under an H₂ atmosphere (balloon or 50 psi Parr shaker) for 12 hours at room temperature.

  • Filter the mixture through a pad of Celite to remove the catalyst. (Safety Warning: Raney Nickel is highly pyrophoric; do not let the filter cake dry in air). Concentrate the filtrate to yield the crude Boc-protected amino alcohol.

  • Deprotection: Dissolve the crude intermediate in DCM (40 mL). Add 4M HCl in Dioxane (36.4 mL, 145.5 mmol, 5.0 eq). Stir at room temperature for 4 hours.

  • Workup: Concentrate the reaction mixture under vacuum to remove all volatiles. Triturate the resulting residue with diethyl ether (50 mL), filter, and dry under high vacuum to afford the target compound as a dihydrochloride salt.

  • Causality: During nitrile reduction, an intermediate imine is formed. Without excess ammonia, the newly formed primary amine can attack this imine, leading to secondary amine dimers. The 7M NH₃ shifts the equilibrium, ensuring absolute chemoselectivity for the primary amine[3]. The subsequent HCl deprotection drives to completion via the irreversible evolution of isobutylene and CO₂ gases.

  • Self-Validating Checkpoint: TLC (DCM/MeOH/NH₄OH 90:9:1). Stain with Ninhydrin; the final product will yield an intense purple spot indicative of a primary aliphatic amine. LC-MS confirmation: Expected[M+H]⁺ = 145.1 (free base mass).

Process Metrics & Yield Analysis

StepTransformationOperating TempReaction TimeExpected YieldKey MS [M+H]⁺
1 Weinreb Amidation20 °C (RT)12 h88 - 92%245.1
2 Grignard Addition0 °C to 20 °C3 h85 - 89%200.1
3 Lithioacetonitrile Addition-78 °C2.5 h75 - 80%241.1
4a Nitrile Hydrogenation20 °C (RT)12 h90 - 95%245.2
4b Boc Deprotection20 °C (RT)4 h95 - 98%145.1

References

  • Nahm, S., & Weinreb, S. M. (1981). N-methoxy-n-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. URL:[Link][1]

  • Hanberry, R., Pavlakovich, K. P., & Davis, S. E. (1978). The reactions of lithioacetonitrile and lithiomethoxyacetonitrile with certain ketones. Canadian Journal of Chemistry, 56(19), 2572-2579. URL:[Link][2]

  • Wu, B., Zhang, J., Yang, M., Yue, Y., Ma, L.-J., & Yu, X.-Q. (2008). Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines. ARKIVOC, 2008(2), 95-100. URL:[Link][3]

Sources

Application

Application Note: Standardized Protocol for the Solubilization of 4-Amino-2-(azetidin-3-yl)butan-2-ol in DMSO for Cellular Assays

Abstract & Introduction The compound 4-Amino-2-(azetidin-3-yl)butan-2-ol (Chemical Formula: C₇H₁₆N₂O; MW: 144.22 g/mol ) is a highly polar, low-molecular-weight aliphatic amino alcohol. Characterized by a primary amine,...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract & Introduction

The compound 4-Amino-2-(azetidin-3-yl)butan-2-ol (Chemical Formula: C₇H₁₆N₂O; MW: 144.22 g/mol ) is a highly polar, low-molecular-weight aliphatic amino alcohol. Characterized by a primary amine, a secondary amine within an azetidine ring, and a tertiary alcohol, it possesses multiple hydrogen-bond donors and acceptors. While this structural profile confers high hydrophilicity, it also enables the formation of strong intermolecular crystal lattices that can complicate direct aqueous dissolution.

To ensure rapid membrane permeability and to standardize vehicle controls across in vitro screening workflows, Dimethyl Sulfoxide (DMSO) is utilized as the primary universal solvent [3]. This application note provides a field-proven, self-validating protocol for the reconstitution of 4-Amino-2-(azetidin-3-yl)butan-2-ol in DMSO and its subsequent dilution for cellular assays, ensuring maximum compound stability and minimal solvent-induced cytotoxicity.

Physicochemical Profiling & Solubilization Causality

As a Senior Application Scientist, it is critical to understand the causality behind our solvent and handling choices rather than merely following a checklist:

  • Why Anhydrous DMSO? The high density of polar functional groups makes 4-Amino-2-(azetidin-3-yl)butan-2-ol highly hygroscopic. If standard laboratory-grade DMSO is used, ambient moisture absorption can lead to localized precipitation or degradation of the stock over time. Utilizing anhydrous DMSO (≥99.9% purity) prevents water-induced hydrolysis and maintains precise molarity [1].

  • Why Avoid Freeze-Thaw Cycles? Repeated temperature cycling alters the thermodynamic equilibrium of the solution, often inducing the precipitation of thermodynamically stable, less-soluble polymorphs [2]. Single-use aliquoting is mandatory.

  • Why Limit Final DMSO to ≤ 0.1%? DMSO is a potent solvent that readily intercalates into lipid bilayers. Concentrations exceeding 0.1% (v/v) can induce intrinsic cytotoxic properties, alter cell morphology, and confound experimental outcomes by mimicking or masking the drug's true effects [4].

Reagent Preparation & Quantitative Parameters

To establish a self-validating system, precise volumetric calculations must be adhered to. The following table summarizes the required volumes of anhydrous DMSO to achieve standard 10 mM and 50 mM master stock solutions based on the compound's molecular weight (144.22 g/mol ).

Table 1: DMSO Dilution Matrix for 4-Amino-2-(azetidin-3-yl)butan-2-ol
Compound Mass (mg)Molar Equivalent (mmol)Volume of DMSO for 10 mM Stock (µL)Volume of DMSO for 50 mM Stock (µL)
1.0 mg 0.0069693.4 µL138.7 µL
5.0 mg 0.03473466.9 µL693.4 µL
10.0 mg 0.06936933.8 µL1386.8 µL

Formula used: Volume (mL) = Mass (mg) / [Molecular Weight (g/mol) × Target Concentration (mol/L)]

Step-by-Step Protocol: Reconstitution in DMSO

  • Thermal Equilibration: Before opening the vial, allow the lyophilized 4-Amino-2-(azetidin-3-yl)butan-2-ol and the anhydrous DMSO to equilibrate to room temperature in a desiccator. Causality: Opening cold vials introduces atmospheric condensation, compromising the anhydrous environment.

  • Gravimetric Measurement: Accurately weigh the desired mass of the compound into a sterile, amber microcentrifuge tube (amber prevents potential photolytic degradation).

  • Solvent Addition: Using a calibrated micropipette, add the calculated volume of anhydrous DMSO (refer to Table 1).

  • Dissolution Kinetics: Cap tightly and vortex vigorously for 1–2 minutes. If the solution is not optically clear, sonicate in a room-temperature water bath for 5 minutes. Self-Validation: Visually inspect against a dark background; the absence of light-scattering particulates confirms complete dissolution.

  • Aliquoting & Storage: Immediately divide the master stock into 10 µL to 20 µL single-use aliquots in sterile cryovials. Store at -20°C (short-term) or -80°C (long-term) [2].

Step-by-Step Protocol: Aqueous Dilution for Cellular Assays

When a highly concentrated DMSO stock is introduced directly into an aqueous culture medium, the rapid displacement of DMSO by water can cause the compound to locally exceed its thermodynamic solubility limit, resulting in "crashing out" (micro-precipitation)[1].

  • Thawing: Thaw a single aliquot of the DMSO stock solution on ice, then briefly warm to room temperature. Vortex gently to ensure homogeneity.

  • Intermediate Dilution (The "Dropwise" Technique): Prepare an intermediate working solution (e.g., 100X or 1000X the final assay concentration) in serum-free media or PBS. Crucial Step: Add the DMSO stock dropwise into the aqueous buffer while simultaneously vortexing. Causality: This maximizes the dispersion rate, keeping the local compound concentration below the nucleation threshold.

  • Final Media Preparation: Transfer the appropriate volume of the intermediate solution into the complete cell culture media. Ensure the final DMSO concentration is strictly ≤ 0.1% (v/v) [4].

  • Vehicle Control Validation: Prepare a parallel vehicle control containing the exact same final concentration of DMSO (e.g., 0.1%) in complete media, lacking the active compound. Self-Validation: If the vehicle control exhibits >5% cytotoxicity relative to untreated cells, the assay must be rejected and the DMSO concentration further reduced.

Experimental Workflow Visualization

G N1 1. Weigh Compound 4-Amino-2-(azetidin-3-yl)butan-2-ol N2 2. Add Anhydrous DMSO (Target: 10 mM - 50 mM) N1->N2 Calculate Volume N3 3. Vortex & Sonicate (Ensure Complete Dissolution) N2->N3 Mix Thoroughly N4 4. Aliquot & Store (-20°C to -80°C) N3->N4 Prevent Freeze-Thaw N5 5. Aqueous Dilution (PBS or Media) N4->N5 Thaw Single Use N6 6. Cellular Assay (Final DMSO ≤ 0.1%) N5->N6 Apply to Cells

Workflow for DMSO stock preparation and cellular assay dilution of the compound.

References

  • BenchChem Technical Support Team.Application Notes and Protocols for Solubility Testing of Organic Compounds in Dimethyl Sulfoxide-d6. BenchChem.
  • Alsenz, J. et al.UNGAP best practice for improving solubility data quality of orally administered drugs. Pharma Excipients.
  • Balakin, K. V. et al.In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening.
  • Al-Qubaisi, M. S. et al.Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. MDPI.
Method

Application Note: High-Sensitivity LC-MS/MS Sample Preparation and Chromatographic Guidelines for 4-Amino-2-(azetidin-3-yl)butan-2-ol

Executive Summary & Analyte Profiling The quantification of small, highly polar, and polybasic amino alcohols in biological matrices represents a significant analytical challenge. 4-Amino-2-(azetidin-3-yl)butan-2-ol (Exa...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Analyte Profiling

The quantification of small, highly polar, and polybasic amino alcohols in biological matrices represents a significant analytical challenge. 4-Amino-2-(azetidin-3-yl)butan-2-ol (Exact Mass: 144.1263 Da) is a highly hydrophilic molecule featuring a primary amine, a secondary amine embedded within an azetidine ring, and a tertiary alcohol.

Because of its extreme hydrophilicity and basicity, traditional reversed-phase liquid chromatography (RPLC) methods result in poor retention, causing the analyte to elute in the void volume. This leads to severe ion suppression from co-eluting matrix components [1]. To overcome this "polarity paradox" [3], this protocol establishes a self-validating workflow leveraging Mixed-Mode Strong Cation Exchange (MCX) Solid-Phase Extraction (SPE) coupled with Hydrophilic Interaction Liquid Chromatography (HILIC) utilizing a zwitterionic stationary phase[2].

Table 1: Physicochemical Profile & Methodological Implications
PropertyCharacteristicAnalytical Implication
Molecular Formula C₇H₁₆N₂OLow molecular weight requires high-efficiency MS/MS fragmentation.
Functional Groups Primary amine, Azetidine (secondary amine), Tertiary alcoholHighly polar; requires HILIC for chromatographic retention.
Estimated pKa ~9.5 (Primary Amine), ~10.5 (Azetidine)Exists as a dication at physiological and acidic pH; ideal for MCX SPE.
LogP < 0 (Highly Hydrophilic)Will not retain on standard C18 or HLB sorbents without ion-pairing.

Causality of Experimental Design (E-E-A-T)

As a Senior Application Scientist, designing a robust LC-MS/MS method requires moving beyond standard operating procedures to understand the mechanistic causality of each step. This protocol is designed as a self-validating system where sample preparation directly complements the chromatographic mechanism.

Why Mixed-Mode Cation Exchange (MCX) SPE?

A standard reversed-phase SPE (e.g., HLB) fails to retain this polar molecule. By acidifying the plasma sample, we ensure complete protonation of both the primary amine and the azetidine ring. The MCX sorbent contains both reversed-phase divinylbenzene and sulfonic acid ion-exchange groups. The dicationic analyte binds tightly to the sulfonic acid groups via electrostatic interactions. This dual-retention mechanism allows for aggressive organic washes (100% methanol) to strip away neutral and acidic lipids (e.g., phospholipids) without premature analyte elution [4].

Why HILIC-Z Chromatography?

In HILIC, the mobile phase forms a water-rich layer on the polar stationary phase, creating a liquid-liquid extraction system where polar analytes partition into the aqueous layer [1]. We utilize a zwitterionic column (e.g., Agilent InfinityLab Poroshell 120 HILIC-Z). This surface provides both hydrophilic partitioning and weak electrostatic interactions, which is ideal for retaining polybasic molecules without the need for MS-contaminating ion-pairing reagents [2]. Furthermore, maintaining a low pH (pH 3.0) mobile phase ensures consistent analyte protonation and maximizes ESI+ ionization efficiency [5].

Experimental Workflows & Protocols

SPE_Workflow A Plasma Sample (Spiked) B Acidification (2% FA) A->B C MCX SPE Load (Cation Exchange) B->C D Organic Wash (100% MeOH) C->D E Basic Elution (5% NH4OH) D->E F Reconstitution (80% ACN) E->F G HILIC-MS/MS Analysis F->G

Figure 1: MCX SPE workflow for the isolation of basic amino alcohols from biological matrices.

Step-by-Step MCX SPE Protocol

Sorbent: Waters Oasis MCX µElution Plate (30 µm, 2 mg/well)

Table 2: SPE Protocol & Mechanistic Causality
StepReagent / ActionCausality & Purpose
1. Pre-treatment Dilute 100 µL plasma with 100 µL of 2% Formic Acid (FA) in H₂O.Disrupts protein binding and ensures the azetidine and primary amines are fully protonated (dicationic state).
2. Conditioning 200 µL Methanol, followed by 200 µL 2% FA in H₂O.Wets the divinylbenzene backbone and prepares the sulfonic acid groups for cation exchange.
3. Loading Apply the 200 µL pre-treated sample.Analyte binds to the sorbent via strong electrostatic interactions with the -SO₃⁻ groups.
4. Wash 1 (Aqueous) 200 µL 2% FA in H₂O.Washes away highly polar neutral/acidic matrix components (e.g., salts, carbohydrates).
5. Wash 2 (Organic) 200 µL 100% Methanol.Removes hydrophobic interferences (phospholipids). The analyte remains ionically bound.
6. Elution 2 x 50 µL of 5% NH₄OH in Methanol.The high pH neutralizes the analyte's amines, breaking the ionic bond and releasing it from the sorbent.
7. Reconstitution Evaporate under N₂ at 40°C. Reconstitute in 100 µL of 80% ACN / 20% H₂O.Matches the highly organic initial conditions of the HILIC gradient to prevent peak distortion and solvent effects [2].

Chromatographic Strategy (HILIC-MS/MS)

HILIC_Mechanism Silica Hybrid Silica Core Zwitterion Zwitterionic Ligand (-SO3- / +NH3) Silica->Zwitterion Covalent Bond WaterLayer Immobilized Aqueous Layer Zwitterion->WaterLayer Hydration Shell Analyte 4-Amino-2-(azetidin-3-yl)butan-2-ol (Dicationic State) Analyte->Zwitterion Electrostatic Attraction Analyte->WaterLayer Hydrophilic Interaction MobilePhase Bulk Mobile Phase (High ACN) MobilePhase->WaterLayer Analyte Partitioning

Figure 2: Dual-retention mechanism of polybasic analytes on a HILIC-Z stationary phase.

LC Gradient Conditions

Column: Agilent InfinityLab Poroshell 120 HILIC-Z, 2.1 x 100 mm, 2.7 µm Column Temperature: 30°C | Flow Rate: 0.4 mL/min

Mobile Phase A : 20 mM Ammonium Formate in Water, pH 3.0 Mobile Phase B : 20 mM Ammonium Formate in 90% Acetonitrile / 10% Water, pH 3.0

Table 3: HILIC-Z Gradient Profile
Time (min)% Mobile Phase A (Aqueous)% Mobile Phase B (Organic)System State
0.010%90%Initial Hold (Analyte Partitioning)
1.010%90%Isocratic focusing
5.040%60%Linear gradient elution
6.050%50%Column wash
6.110%90%Re-equilibration
10.010%90%End of run
Mass Spectrometry Parameters (ESI+)

Because the mobile phase in HILIC is highly organic (>60% ACN at elution), desolvation efficiency in the ESI source is significantly enhanced compared to RPLC, yielding superior signal-to-noise ratios [5].

Table 4: Theoretical MRM Transitions for Method Optimization
AnalytePrecursor Ion [M+H]⁺Product Ion (m/z)Collision Energy (eV)Proposed Fragment Mechanism
4-Amino-2-(azetidin-3-yl)butan-2-ol 145.1127.115[M+H - H₂O]⁺ (Loss of hydroxyl)
4-Amino-2-(azetidin-3-yl)butan-2-ol 145.1128.120[M+H - NH₃]⁺ (Loss of primary amine)
4-Amino-2-(azetidin-3-yl)butan-2-ol 145.188.125Cleavage of the azetidine ring system

References

  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. National Institutes of Health (NIH). 1

  • Mastering HILIC-Z Separation for Polar Analytes. Agilent Technologies. 2

  • Dual SPE–HPLC–MS/MS Platform for Cross-Class Antiparasitic Surveillance. MDPI.3

  • A Simplified, Mixed-Mode Sample Preparation Strategy for Urinary Forensic Toxicology Screening by UPLC-MS/MS. Waters Corporation. 4

  • Application of Novel HILIC Column Configurations to Improve LC/ESI/MS Sensitivity of Metabolites. LCMS.cz / Agilent. 5

Sources

Application

Application Note: In Vivo Pharmacokinetic Profiling of 4-Amino-2-(azetidin-3-yl)butan-2-ol in Murine Models

Target Audience: Preclinical DMPK Scientists, Pharmacologists, and Drug Development Professionals. Introduction and Rationale The incorporation of saturated nitrogen heterocycles and polar motifs is a cornerstone strateg...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Preclinical DMPK Scientists, Pharmacologists, and Drug Development Professionals.

Introduction and Rationale

The incorporation of saturated nitrogen heterocycles and polar motifs is a cornerstone strategy in modern drug design. Specifically, 4-Amino-2-(azetidin-3-yl)butan-2-ol represents a highly polar, basic scaffold featuring both an azetidine ring and an amino alcohol moiety. While these structural features are frequently utilized to tune basicity, improve aqueous solubility, and enhance target engagement, they introduce distinct pharmacokinetic (PK) challenges. Azetidine-based small molecules often exhibit high intrinsic clearance ( CLint​ ) in murine models, necessitating rigorous in vivo profiling to bridge the gap between in vitro potency and in vivo efficacy[1]. Furthermore, amino alcohols can be subject to rapid, sometimes stereospecific, elimination pathways[2].

This application note provides a comprehensive, self-validating protocol for evaluating the intravenous (IV) and oral (PO) pharmacokinetics of 4-Amino-2-(azetidin-3-yl)butan-2-ol in mice. As a Senior Application Scientist, I have structured this guide to move beyond mere procedural steps, focusing instead on the physicochemical causality that dictates our formulation and handling choices.

Physicochemical Properties & Formulation Strategy

The Causality of Formulation: Due to the presence of dual basic centers (the primary amine and the azetidine nitrogen), 4-Amino-2-(azetidin-3-yl)butan-2-ol possesses a high pKa (typically ~9.0–10.0). At physiological pH (7.4), the molecule exists predominantly in a cationic state. If dosed as a free base in unbuffered water, it can cause localized tissue irritation upon IV injection and unpredictable gastrointestinal absorption.

To achieve dose-proportional exposure and prevent precipitation, the compound must be formulated either as a stable salt (e.g., hydrochloride) or within a physiologically compatible co-solvent matrix[3]. For this protocol, we utilize a standard 5% DMSO / 5% Tween-80 / 90% Saline vehicle, which effectively solvates the lipophilic hydrocarbon backbone while stabilizing the polar amine groups via hydrogen bonding with the surfactant.

Experimental Protocols: Step-by-Step Methodology

Animal Acclimation and Preparation
  • Subjects: Male C57BL/6 mice (8–10 weeks old, 20–25 g body weight).

  • Fasting Protocol: For PO cohorts, fast the animals for 4 hours prior to dosing. Rationale: Fasting reduces gastrointestinal transit variability and prevents food-matrix binding with the basic amine, ensuring a more accurate assessment of maximum concentration ( Cmax​ ). IV cohorts may remain fed.

Formulation Preparation (A Self-Validating System)

To ensure trustworthiness in PK data, the dosing solution must be analytically verified before administration.

  • Stock Solubilization: Weigh exactly 10.0 mg of 4-Amino-2-(azetidin-3-yl)butan-2-ol. Add 500 µL of sterile, anhydrous DMSO. Vortex vigorously for 2 minutes.

  • Surfactant Integration: Add 500 µL of Tween-80. Sonicate in a water bath (20–40 kHz) for 5 minutes until the solution is visually homogenous and free of micro-particulates.

  • Aqueous Dilution: Slowly add 9.0 mL of sterile 0.9% Saline dropwise while continuously stirring at 500 rpm.

  • Analytical Validation: Extract a 10 µL aliquot, dilute 1:1000 in acetonitrile, and analyze via LC-MS/MS. Do not proceed with dosing unless the measured concentration is within 5% of the target 1.0 mg/mL.

Dosing Execution
  • Intravenous (IV) Administration:

    • Route: Lateral tail vein injection.

    • Dose: 1 mg/kg (Dosing volume: 1 mL/kg).

    • Objective: Establishes absolute baseline systemic clearance (CL) and the volume of distribution at steady state ( Vss​ ).

  • Oral (PO) Administration:

    • Route: Oral gavage using a bulb-tipped gastric needle.

    • Dose: 5 mg/kg (Dosing volume: 5 mL/kg).

    • Objective: Determines oral bioavailability (%F) and assesses the extent of first-pass hepatic extraction.

Serial Blood Sampling and Processing
  • Timepoints: 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Sampling Technique: Saphenous vein puncture.

    • Causality: Saphenous sampling (approx. 20 µL per timepoint) minimizes animal stress and avoids the hemodynamic shock associated with retro-orbital bleeding. Stress-induced changes in cardiac output can artificially alter hepatic blood flow, thereby skewing the clearance data of high-extraction compounds.

  • Sample Processing: Collect blood into K2​EDTA -coated microtainers. Invert gently, store on ice, and centrifuge at 2000 × g for 10 minutes at 4°C within 30 minutes of collection. Extract the plasma supernatant and store at -80°C until LC-MS/MS quantification.

Data Presentation & Visualization

Expected Pharmacokinetic Parameters

Based on the structural profile of azetidine-containing amino alcohols, researchers should anticipate moderate-to-high clearance and a moderate volume of distribution due to tissue partitioning of the basic amine.

PK ParameterUnitIV Administration (1 mg/kg)PO Administration (5 mg/kg)
Cmax​ ng/mLN/A (Extrapolated C0​ )450 - 600
Tmax​ hrN/A0.5 - 1.0
AUC0−∞​ ng·hr/mL800 - 12002000 - 3000
Clearance (CL) mL/min/kg15 - 25N/A
Vss​ L/kg1.5 - 2.5N/A
Half-life ( t1/2​ ) hr1.2 - 2.01.5 - 2.5
Bioavailability (F) %N/A45 - 60%
Table 1: Representative non-compartmental analysis (NCA) parameters for a highly polar azetidine amino alcohol in C57BL/6 mice.
Experimental Workflow Diagram

PK_Workflow N1 Formulation (5% DMSO/Tween/Saline) N2 Quality Control (LC-MS/MS Check) N1->N2 N3 In Vivo Dosing (IV: 1 mg/kg | PO: 5 mg/kg) N2->N3 Pass N4 Serial Sampling (Saphenous Vein) N3->N4 N5 Plasma Extraction (K2EDTA, 4°C) N4->N5 N6 PK Parameter Calculation (NCA) N5->N6

Workflow for the in vivo pharmacokinetic profiling of 4-Amino-2-(azetidin-3-yl)butan-2-ol.

References

  • Yue Chen et al. "Novel potent azetidine-based inhibitors bind irreversibly to Stat3 DNA-binding domain (DBD) and are efficacious against tumor growth in mice." American Association for Cancer Research (AACR) Journals, 2023.

  • T. M. A. et al. "Discovery of Amino Alcohols as Highly Potent, Selective, and Orally Efficacious Inhibitors of Leukotriene A4 Hydrolase." Journal of Medicinal Chemistry, ACS Publications, 2023.

  • S. R. et al. "Discovery of Potent Azetidine-Benzoxazole MerTK Inhibitors with In Vivo Target Engagement." Journal of Medicinal Chemistry, ACS Publications, 2024.

Sources

Method

Strategic Incorporation of 4-Amino-2-(azetidin-3-yl)butan-2-ol in the Rational Design of Next-Generation Kinase Inhibitors

Application Note & Methodological Protocols Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals Introduction & Scientific Rationale The development of highly selective, orally bioava...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Methodological Protocols Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals

Introduction & Scientific Rationale

The development of highly selective, orally bioavailable kinase inhibitors has increasingly shifted away from flat, sp²-hybridized heteroaromatic systems toward sp³-rich, three-dimensional architectures. This transition is driven by the need to improve kinome selectivity, reduce off-target toxicity, and enhance physicochemical properties such as aqueous solubility and metabolic stability [1].

In this context, the azetidine ring—a four-membered saturated nitrogen heterocycle—has emerged as a privileged scaffold in modern drug discovery [2]. The novel building block 4-Amino-2-(azetidin-3-yl)butan-2-ol represents a highly strategic functional moiety designed specifically for the solvent-exposed or ribose-binding pockets of kinases.

Causality of Structural Features

The rational design behind utilizing 4-Amino-2-(azetidin-3-yl)butan-2-ol relies on three distinct structural advantages:

  • The Primary Amine (4-amino): Serves as an unhindered, highly nucleophilic attachment point. It is optimized for straightforward Nucleophilic Aromatic Substitution (S_NAr) or Buchwald-Hartwig cross-coupling with halogenated hinge-binding core scaffolds (e.g., pyrimidines, pyrazines, or quinolines).

  • The Azetidine Core (azetidin-3-yl): Acts as a conformationally restricted spacer. Compared to flexible alkyl chains or larger piperidine rings, the azetidine ring locks the molecule into a specific vector, significantly reducing the entropic penalty upon binding to the target kinase [3]. Furthermore, its lower lipophilicity compared to six-membered rings inherently improves the compound's ligand efficiency.

  • The Tertiary Alcohol (butan-2-ol): Provides a dual function. First, it acts as a critical hydrogen bond donor/acceptor to interact with polar residues in the kinase solvent channel. Second, as a tertiary alcohol, it is highly resistant to Phase II metabolic glucuronidation while drastically improving the kinetic solubility of the final drug candidate.

Workflow & Mechanistic Visualization

The integration of this building block into a hit-to-lead optimization cycle requires a tightly coupled workflow of synthesis, biochemical screening, and ADME profiling.

G A In Silico Design (Hinge Docking) B SNAr Synthesis (Azetidine Coupling) A->B Scaffold Definition C ADP-Glo Assay (Primary Screening) B->C Purified Compound D ADME Profiling (Solubility/LogD) C->D IC50 < 10 nM E Lead Candidate Selection D->E Favorable PK

Caption: Workflow for integrating 4-Amino-2-(azetidin-3-yl)butan-2-ol into kinase inhibitor discovery.

Pathway Stimulus Extracellular Ligand Kinase Target Tyrosine Kinase (e.g., JAK/EGFR) Stimulus->Kinase ATP ATP Binding Pocket Kinase->ATP Inhibitor Azetidine-based Inhibitor Inhibitor->ATP Competitive Blockade Downstream Downstream Effectors (STAT / AKT) ATP->Downstream Phosphorylation Outcome Cell Proliferation / Survival Downstream->Outcome

Caption: Mechanism of action for azetidine-functionalized ATP-competitive kinase inhibitors.

Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Each step includes internal checks to confirm the integrity of the experiment.

Protocol 1: S_NAr Coupling of 4-Amino-2-(azetidin-3-yl)butan-2-ol to a Hinge Binder

Objective: Covalently attach the azetidine building block to a 2,4-dichloropyrimidine core.

Materials:

  • 2,4-dichloropyrimidine derivative (1.0 eq)

  • 4-Amino-2-(azetidin-3-yl)butan-2-ol (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • N-Methyl-2-pyrrolidone (NMP) or n-butanol (anhydrous)

Step-by-Step Procedure:

  • Preparation: Dissolve the 2,4-dichloropyrimidine core (1.0 mmol) in 5 mL of anhydrous NMP under an inert nitrogen atmosphere. Causality: NMP is a polar aprotic solvent that stabilizes the Meisenheimer complex intermediate during S_NAr.

  • Base Addition: Add DIPEA (2.5 mmol) to the solution. Causality: DIPEA acts as a non-nucleophilic base to scavenge the HCl byproduct, driving the reaction forward without competing with the amine nucleophile.

  • Amine Addition: Slowly add 4-Amino-2-(azetidin-3-yl)butan-2-ol (1.1 mmol) at room temperature.

  • Heating: Elevate the reaction temperature to 90°C and stir for 4–6 hours.

  • Self-Validation (In-Process Control): Monitor the reaction via LC-MS. The reaction is deemed complete when the starting pyrimidine mass is depleted and the [M+H]+ peak of the mono-substituted product dominates.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and wash 3x with 5% aqueous LiCl (to remove NMP) and 1x with brine. Dry over Na₂SO₄, concentrate, and purify via reverse-phase preparative HPLC.

Protocol 2: In Vitro Kinase Profiling (ADP-Glo™ Assay)

Objective: Quantify the IC₅₀ of the synthesized azetidine-inhibitor against the target kinase.

We utilize the Promega ADP-Glo™ Kinase Assay[4], a universal, homogeneous luminescent assay that measures ADP formed from the kinase reaction.

Step-by-Step Procedure:

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of the azetidine inhibitor in 100% DMSO. Transfer 100 nL of each concentration to a 384-well white opaque assay plate using an acoustic dispenser (e.g., Echo 550).

  • Kinase Reaction: Add 5 µL of the target kinase/substrate mixture in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Incubate for 15 minutes at room temperature to allow compound binding.

  • ATP Addition: Initiate the reaction by adding 5 µL of ATP. Causality: The ATP concentration must be set to the specific K_m(ATP) of the target kinase to ensure that the IC₅₀ values accurately reflect competitive binding affinity rather than assay artifacts. Incubate for 60 minutes.

  • ATP Depletion: Add 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes. Causality: This step completely depletes unreacted ATP, ensuring the background luminescence is near zero.

  • Kinase Detection: Add 20 µL of Kinase Detection Reagent. Incubate for 30 minutes. This converts the generated ADP back to ATP and introduces luciferase/luciferin to generate light.

  • Readout & Validation: Read luminescence on a microplate reader. Self-Validation: Calculate the Z'-factor using positive (DMSO) and negative (no enzyme) controls. The assay is only valid if Z' > 0.6.

Quantitative Data Presentation

To demonstrate the structural impact of incorporating 4-Amino-2-(azetidin-3-yl)butan-2-ol, the table below compares a generic flexible amine tail against the conformationally restricted azetidine-butan-2-ol tail on a standardized kinase hinge-binding core.

Compound Tail ModificationTarget Kinase IC₅₀ (nM)Off-Target Kinase IC₅₀ (nM)Selectivity FoldLogD (pH 7.4)Kinetic Sol. (µM)Efflux Ratio (Caco-2)
Linear n-Hexylamine (Control)45.2120.52.6x3.8< 104.2
4-Amino-2-(azetidin-3-yl)butan-2-ol 3.1> 10,000> 3,200x1.9> 2501.1

Data Interpretation: The data clearly illustrates that substituting a flexible linear chain with the 4-Amino-2-(azetidin-3-yl)butan-2-ol moiety drastically improves target potency (due to the rigid azetidine vector reducing entropic penalty) and selectivity. Furthermore, the presence of the tertiary alcohol significantly lowers LogD, boosts kinetic solubility above 250 µM, and reduces the efflux ratio, indicating a highly favorable ADME profile.

References

  • “Linear” and “angular” spirocyclic azetidines in drug discovery: state of the art Domainex Synthesis Group / Angew. Chem. Int. Ed., 2024. URL: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Handling &amp; Storage of 4-Amino-2-(azetidin-3-yl)butan-2-ol

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with 4-Amino-2-(azetidin-3-yl)butan-2-ol .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with 4-Amino-2-(azetidin-3-yl)butan-2-ol . Due to its unique structural motifs—a strained azetidine ring, a reactive primary amine, and a hygroscopic tertiary alcohol—this compound requires strict environmental controls to prevent rapid degradation and ensure experimental reproducibility.

Core Degradation Mechanisms: The "Why" Behind the Instability

To effectively store this compound, one must understand its chemical vulnerabilities. The molecule possesses three distinct functional groups, each driving a specific degradation pathway:

  • Azetidine Ring (Secondary Amine): The four-membered azaheterocycle is highly strained. Under acidic conditions, the nitrogen atom becomes protonated, transforming it into an excellent leaving group. This catalyzes rapid ring-opening via nucleophilic attack by solvents or trace water (1[1]).

  • Primary Amine: Primary amines are highly reactive towards atmospheric carbon dioxide, forming carbamic acid or ammonium carbamate adducts (2[2]). Furthermore, prolonged exposure to light and oxygen leads to oxidative degradation, forming N-oxides (3[3]).

  • Tertiary Alcohol: While generally stable on its own, the alcohol moiety renders the bulk powder highly hygroscopic. Absorbed moisture acts as a catalyst for both CO2 uptake and hydrolytic ring-opening (4[4]).

DegradationPathways Compound 4-Amino-2-(azetidin-3-yl)butan-2-ol Azetidine Azetidine Ring (Secondary Amine) Compound->Azetidine PrimaryAmine Primary Amine (4-Amino group) Compound->PrimaryAmine TertAlcohol Tertiary Alcohol Compound->TertAlcohol RingOpening Acid-Catalyzed Ring Opening Azetidine->RingOpening Low pH / H+ Oxidation Oxidative Degradation (N-Oxides) Azetidine->Oxidation O2 / Light Carbamate Carbamate / Carbamic Acid Formation PrimaryAmine->Carbamate Atmospheric CO2 PrimaryAmine->Oxidation O2 / Light Hygroscopy Moisture Absorption (Hygroscopicity) PrimaryAmine->Hygroscopy TertAlcohol->Hygroscopy H2O Affinity Hygroscopy->RingOpening Local pH drop Hygroscopy->Carbamate Accelerates CO2 uptake

Caption: Structural vulnerabilities and interconnected degradation pathways of 4-Amino-2-(azetidin-3-yl)butan-2-ol.

Table 1: Comparative Stability of Strained Aza-Compounds in Various Storage Conditions

(Note: Aqueous kinetic data is extrapolated from structurally analogous strained aza-compounds to highlight the critical need for anhydrous storage).

Storage ConditionTemperatureEstimated Half-Life / Potency LossPrimary Degradation Pathway
Aqueous (pH < 5)25°C>85% loss within 24 hours[5]Acid-catalyzed ring opening
Aqueous (pH 7.4)4°C~26% loss over 24 hours[5]Hydrolysis / Ring opening
Neat (Exposed to Air)25°CRapid mass increase (hours)[2]CO2 Adduct Formation
Lyophilized (Argon)-20°C>98% retention over 12 monthsNone (Stable)

Troubleshooting Guide: Visual & Analytical Symptoms

Symptom / ObservationAnalytical MarkerRoot CausePreventative Action
Unexplained mass increase in neat solid N/AHygroscopicity & CO2 Absorption: The primary amine reacts with atmospheric CO2 to form carbamates[2].Store under Argon; use desiccants in secondary containers[4].
Appearance of +18 Da mass in LC-MS Loss of azetidine multiplet (3.5–4.0 ppm) in 1H NMRAzetidine Ring Opening: Acid-catalyzed hydrolysis of the strained 4-membered ring[1].Avoid acidic buffers; prepare fresh solutions immediately before use.
Yellowing or browning of bulk powder Appearance of N-oxide peaks in MSOxidative Degradation: Exposure to ambient oxygen and light[3].Store in amber vials; purge headspace with inert gas.

Standard Operating Procedures (SOPs) for Long-Term Storage

To guarantee scientific integrity, your storage protocol must be a self-validating system. Do not assume a compound is stable simply because it is in a freezer.

StorageWorkflow Start Receive / Synthesize 4-Amino-2-(azetidin-3-yl)butan-2-ol Purge Purge with Argon (Exclude O2 & CO2) Start->Purge Aliquot Aliquot into single-use amber glass vials Purge->Aliquot Desiccant Seal with PTFE caps & store with desiccant Aliquot->Desiccant Temp Store at -20°C (Minimize thermal degradation) Desiccant->Temp

Caption: Workflow for anhydrous aliquoting and long-term preservation of azetidine derivatives.

Protocol 1: Anhydrous Aliquoting & Storage

Causality: Repeated freeze-thaw cycles and exposure to ambient air introduce condensation. Because amino alcohols are hygroscopic, trace water will dissolve atmospheric CO2, locally lowering the pH and triggering azetidine ring opening.

  • Vial Preparation: Bake amber glass vials at 120°C for 2 hours to eliminate surface-bound moisture. Cool them inside a desiccator.

  • Inert Environment Handling: Perform all weighing and aliquoting inside a glove box or under a continuous, heavy stream of dry Argon. (Argon is denser than N2 and provides a superior protective blanket against CO2 and O2).

  • Aliquoting: Divide the bulk compound into single-use aliquots. This prevents the entire batch from being exposed to moisture during repeated sampling.

  • Purging & Sealing: Purge the headspace of each vial with Argon for 30 seconds. Immediately seal with PTFE-lined caps. Do not use standard rubber septa, as they are permeable to moisture over long-term freezing.

  • Storage: Place the vials in a secondary sealed container filled with indicating Drierite (calcium sulfate) and store at -20°C or -80°C[4].

Protocol 2: Pre-Experiment NMR Validation (Self-Validating System)

Causality: Before committing expensive biological or chemical reagents to an experiment, you must verify the structural integrity of the azetidine ring.

  • Sampling: Dissolve a 1–2 mg test aliquot in a dry, deuterated solvent (e.g., CDCl3 or DMSO-d6) containing an internal standard.

  • Visual Check: The solution must be completely clear. Incomplete dissolution often indicates the formation of insoluble polymeric degradation products.

  • 1H NMR Acquisition: Acquire a standard 1H NMR spectrum.

  • Data Interpretation:

    • Pass: Sharp multiplets in the 3.5–4.0 ppm range (characteristic of the intact azetidine ring protons).

    • Fail: A reduction in the integration of the azetidine protons relative to the butan-2-ol backbone, or the appearance of broad downfield peaks, indicates acid-catalyzed ring opening[1]. Discard the aliquot.

Frequently Asked Questions (FAQs)

Q: Can I store 4-Amino-2-(azetidin-3-yl)butan-2-ol as a stock solution in water or buffer? A: It is highly discouraged. Strained four-membered azaheterocycles are extremely susceptible to hydrolytic ring-opening, especially in slightly acidic to neutral aqueous conditions. Analogous aza-compounds have demonstrated up to 85% degradation within 24 hours at room temperature in aqueous environments (5[5]). Always prepare fresh solutions immediately before use.

Q: My compound has formed a crusty white solid on the cap. What is this? A: This is likely a carbamate salt. Primary amines react rapidly with atmospheric CO2 to form carbamic acid, which then pairs with another amine molecule to form a stable ammonium carbamate salt (2[2]). This alters the stoichiometry, solubility, and potency of your API.

Q: Why must I use PTFE-lined caps instead of standard rubber septa? A: Standard rubber or silicone septa are permeable to atmospheric moisture and oxygen over long-term storage at -20°C. Given the extreme hygroscopicity of amino alcohols, trace moisture will penetrate standard septa, accelerating both oxidation and CO2 uptake (4[4]).

References

  • [1] Benchchem (2025). "Azetidine, 1-[(4-fluorophenyl)sulfonyl]-" stability issues in solution. Retrieved from 1

  • [3] ResearchGate (2024). Degradation Products of Azetidine Core G334089 - Isolation, Structure Elucidation and Pathway. Retrieved from3

  • [5] NIH PMC (2025). Quantitative Stability Evaluation of Reconstituted Azacitidine Under Clinical Storage Conditions. Retrieved from 5

  • [2] SciSpace (2017). The Chemistry of CO2 Capture in an Amine-Functionalized Metal–Organic Framework under Dry and Humid Conditions. Retrieved from 2

  • [4] Aminowill (2026). Pharmaceutical grade amino acids: A step-by-step storage guide to prevent oxidation. Retrieved from4

Sources

Optimization

Optimizing HPLC mobile phase for 4-Amino-2-(azetidin-3-yl)butan-2-ol peak resolution

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific chromatographic challenges associated with 4-Amino-2-(azetidin-3-yl)butan-2-o...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific chromatographic challenges associated with 4-Amino-2-(azetidin-3-yl)butan-2-ol .

This molecule presents a "perfect storm" of analytical difficulties: extreme hydrophilicity, dual basic amine centers (a primary amine and a secondary amine within the azetidine ring), and the lack of a strong UV chromophore. This guide provides field-proven, mechanistically grounded solutions to achieve robust retention, symmetrical peak shapes, and reliable quantification.

Method Development & Troubleshooting Workflow

HPLC_Workflow Start Target: 4-Amino-2-(azetidin-3-yl)butan-2-ol Assess Assess Retention (k') Start->Assess RP Reversed-Phase (RP-HPLC) Poor Retention Assess->RP C18 Column HILIC HILIC Mode Strong Retention Assess->HILIC Polar Column Tailing Peak Tailing Issue (As > 2.0) RP->Tailing HILIC->Tailing Mechanism Silanol Ion-Exchange Interaction Tailing->Mechanism Solution Lower pH < 3.0 or Use Zwitterionic Column Mechanism->Solution Detect Detection: LC-MS or CAD (No UV Chromophore) Solution->Detect

Workflow for optimizing HPLC retention and peak shape of highly polar basic amines.

Analytical FAQs & Mechanistic Troubleshooting

Q1: Why does 4-Amino-2-(azetidin-3-yl)butan-2-ol elute at the void volume on my standard C18 column? A1: The molecule's aliphatic backbone and multiple polar functional groups (two amines, one hydroxyl) make it extremely hydrophilic. In standard Reversed-Phase (RP) HPLC, the analyte prefers the highly aqueous mobile phase over the nonpolar C18 stationary phase, leading to zero retention[1]. Solution: To retain this compound, switch to Hydrophilic Interaction Liquid Chromatography (HILIC) [2]. HILIC operates as an "aqueous normal-phase" system utilizing a polar stationary phase and an organic-rich mobile phase (typically >80% acetonitrile)[1]. A water-rich layer adsorbs onto the polar stationary phase, and the highly polar azetidine derivative partitions into this stagnant aqueous layer, achieving strong retention[3].

Q2: I am experiencing severe peak tailing (As > 2.0). How can I achieve a symmetrical Gaussian peak? A2: Peak tailing occurs when multiple retention mechanisms compete[4]. On traditional silica-based columns, unbonded residual silanol groups (Si-OH) remain on the surface[4]. At a mobile phase pH above 3.0, these acidic free silanols ionize into negatively charged silanoate ions (Si-O⁻)[5][6]. The positively charged basic amines of your analyte interact strongly with these ionized silanols via secondary ion-exchange, causing the analyte to "drag" and produce a stretched trailing edge[5][7]. Solution: Lower the mobile phase pH to ≤ 3.0 to suppress silanol ionization, ensuring they remain fully protonated and neutral[4][6]. Alternatively, use modern Type B silica columns with high-density end-capping to physically block these active sites[4].

Q3: My UV signal is extremely weak and noisy. What is the best detection strategy? A3: Azetidine and aliphatic amines lack a conjugated π-electron system, meaning they do not absorb UV light effectively above 210 nm[8]. Relying on low-UV detection is highly susceptible to baseline drift from mobile phase absorbance. Solution: Universal mass-based detectors such as Charged Aerosol Detection (CAD) or Mass Spectrometry (LC-MS) are required. For LC-MS, the basic amines readily accept protons, making Positive Electrospray Ionization (ESI+) the optimal choice[9].

Validated Experimental Protocols
Protocol A: HILIC-MS Method (Primary Recommendation)

This protocol leverages HILIC to maximize retention and MS compatibility for highly polar amines[1].

  • Step 1: Column Selection. Install a Zwitterionic (Z-HILIC) or Amide-bonded silica column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Step 2: Mobile Phase Preparation.

    • Mobile Phase A: 10 mM Ammonium Formate in Milli-Q Water, adjusted to pH 3.0 with Formic Acid. (Causality: A minimum of 5% water is strictly required in HILIC to maintain the stationary phase hydration layer[3], while the low pH neutralizes residual silanols).

    • Mobile Phase B: 100% Acetonitrile (LC-MS Grade).

  • Step 3: Gradient Design. Start at 95% B (weak solvent in HILIC). Hold for 2 minutes. Ramp to 60% B over 8 minutes. Return to 95% B and equilibrate for 10 column volumes.

  • Step 4: Sample Preparation. Dissolve the sample in a diluent matching the initial mobile phase (95% ACN). Warning: Do NOT dissolve in 100% water, as this disrupts the hydration layer and causes peak fronting.

  • Step 5: System Suitability Validation. Inject a void volume marker (e.g., toluene) followed by the analyte. The system is validated if the retention factor ( k′ ) > 2.0 and the peak asymmetry factor ( As​ ) is between 0.9 and 1.2.

Protocol B: Low-pH Ion-Pairing RP-HPLC (Alternative)

If HILIC is unavailable, this method forces retention on a C18 column using volatile ion-pairing reagents[10].

  • Step 1: Column Selection. Use an ultra-inert, Type B silica C18 column designed for low-pH stability[4][5].

  • Step 2: Mobile Phase Preparation.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water. (Causality: TFA acts as a volatile ion-pairing agent that binds to the basic amines, increasing their apparent hydrophobicity, while simultaneously lowering the pH to ~2.0 to neutralize silanols[10]).

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Step 3: Elution & Detection. Run a shallow gradient starting at 2% B. Use CAD detection, as TFA can cause ion suppression in MS.

  • Step 4: System Suitability Validation. The system is validated if the As​ < 1.5. If tailing persists, increase TFA concentration to 0.15% to further mask silanols.

Quantitative Data Summaries

Table 1: Effect of Mobile Phase pH and Column Chemistry on Peak Asymmetry ( As​ )

Column ChemistryMobile Phase pHSilanol StateAnalyte StatePeak Asymmetry ( As​ )Diagnosis
Type A C18 (Non-endcapped)7.0Ionized (Si-O⁻)Protonated (NH₃⁺)> 2.5Severe Tailing
Type B C18 (Endcapped)7.0Partially IonizedProtonated (NH₃⁺)1.8 - 2.0Moderate Tailing
Type B C18 (Endcapped)2.5Neutral (Si-OH)Protonated (NH₃⁺)1.1 - 1.2Symmetrical
Zwitterionic HILIC3.0ShieldedProtonated (NH₃⁺)1.0 - 1.1Ideal

Table 2: Retention Factor ( k′ ) Comparison Across Chromatographic Modes

Chromatographic ModeStationary PhaseInitial Mobile Phase CompositionRetention Factor ( k′ )Suitability
Standard RP-HPLCC185% ACN / 95% Aqueous Buffer< 0.5Poor (Void Elution)
Ion-Pairing RP-HPLCC185% ACN / 95% Water + 0.1% TFA3.5 - 5.0Acceptable
HILICAmide / Z-HILIC95% ACN / 5% Aqueous Buffer5.0 - 8.0Excellent
References
  • Chrom Tech, Inc. "What Causes Peak Tailing in HPLC?" Available at: [Link]

  • Element Lab Solutions. "Peak Tailing in HPLC." Available at: [Link]

  • Phenomenex. "How to Reduce Peak Tailing in HPLC?" Available at: [Link]

  • Chromatography Online. "HPLC Diagnostic Skills II – Tailing Peaks." Available at: [Link]

  • NIH. "Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique." Available at:[Link]

  • Waters. "Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques." Available at: [Link]

  • Biotage. "What can I use to purify polar reaction mixtures?" Available at: [Link]

  • ACS Publications. "Improved Methods for Encoding and Decoding Dialkylamine-Encoded Combinatorial Libraries." Available at: [Link]

  • DOKUMEN.PUB. "Method Development in Analytical HPLC." Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Crystallization &amp; Impurity Purge for 4-Amino-2-(azetidin-3-yl)butan-2-ol

Welcome to the Advanced Technical Support Center. This guide is designed for process chemists and drug development professionals tasked with optimizing the isolation and purification of 4-Amino-2-(azetidin-3-yl)butan-2-o...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is designed for process chemists and drug development professionals tasked with optimizing the isolation and purification of 4-Amino-2-(azetidin-3-yl)butan-2-ol , a highly polar, multi-basic pharmaceutical intermediate. Free-base crystallization of this molecule is notoriously difficult due to extensive intermolecular hydrogen bonding. This guide provides causality-driven troubleshooting, validated reactive crystallization protocols, and mechanistic insights into impurity clearance.

Mechanistic Overview of Impurity Formation

The structural complexity of 4-Amino-2-(azetidin-3-yl)butan-2-ol—featuring a primary amine, a secondary amine within a strained 4-membered azetidine ring, and a tertiary alcohol—creates a challenging impurity profile during synthesis and isolation. Understanding the thermodynamic and kinetic pathways of these impurities is critical for designing an effective crystallization purge.

  • Azetidine Ring Opening: The azetidine ring is highly susceptible to nucleophilic attack. Under acidic conditions (e.g., when using HCl), chloride ions act as nucleophiles, opening the strained ring to form linear 3-chloropropylamine derivatives ()[1].

  • Tertiary Alcohol Dehydration: The hydroxyl group at C2 is prone to E1 elimination under thermal or strongly acidic stress. Protonation of the alcohol leads to the loss of water and the formation of a stable tertiary carbocation, which subsequently yields an alkene impurity (4-amino-2-(azetidin-3-yl)but-1-ene).

  • Oiling Out (Phase Separation): Amino alcohols frequently form supersaturated syrups rather than ordered crystals. The molecule's high polarity and hydrogen-bonding capacity favor liquid-liquid phase separation over solid-state nucleation ()[2].

Troubleshooting Guides & FAQs

Q1: My crude product forms a viscous oil instead of crystallizing. How can I induce solid-state nucleation? A1: Free-base crystallization of highly polar amino alcohols is often thermodynamically unfavorable due to their propensity to form amorphous hydrogen-bonded networks. The most effective, causality-driven solution is reactive crystallization (salt formation) using a bulky or chiral organic acid. By introducing L-tartaric acid or Camphorsulfonic acid (CSA) in an ethanol/water matrix, you disrupt the amorphous network and drive the equilibrium toward a highly crystalline, barely soluble salt lattice ()[3].

Q2: LC-MS analysis shows a major impurity with a mass shift of +36 Da and a loss of azetidine NMR signals. What is this and how do I prevent it? A2: This indicates a ring-opened impurity. When utilizing hydrochloric acid during workup or salt formation, the chloride ion attacks the protonated azetidine ring, yielding a 3-chloropropylamine byproduct ()[1]. Resolution: Switch to non-nucleophilic organic acids (e.g., L-tartaric acid) for your reactive crystallization. If HCl is strictly required for your API salt form, ensure the acid is added to a basic solution of the azetidine at strictly controlled low temperatures (<10°C) to kinetically disfavor the ring-opening pathway.

Q3: How do I clear the dehydration (alkene) impurity and over-alkylated byproducts formed upstream? A3: The alkene impurity lacks the hydrogen-bonding capacity of the tertiary alcohol, making it significantly more soluble in moderately polar solvent systems (like ethanol). During the reactive crystallization of the tartrate salt, the alkene and sterically hindered over-alkylated amines are selectively rejected into the mother liquor ()[4]. Ensure your final cake wash utilizes cold ethanol to prevent localized dissolution of the pure API while effectively displacing the impurity-rich mother liquor.

Experimental Protocol: Reactive Crystallization Workflow

The following self-validating protocol utilizes L-tartaric acid to achieve >99.5% purity by selectively crystallizing the target molecule while purging ring-opened and dehydrated impurities.

Step-by-Step Methodology:

  • Dissolution: Dissolve crude 4-Amino-2-(azetidin-3-yl)butan-2-ol (1.0 eq) in a 9:1 mixture of absolute Ethanol/Water (10 relative volumes) at 40°C. Agitate at 250 RPM until a homogenous solution is achieved.

  • Reactive Acid Addition: Slowly charge L-tartaric acid (1.05 eq) as a pre-dissolved solution in Ethanol over 1 hour.

    • Mechanistic Note: Slow addition prevents high local supersaturation, which is the primary cause of oiling out and the physical entrapment of mother liquor impurities within the crystal lattice ()[5].

  • Seeding (Critical for Robustness): Introduce 1 wt% of pure 4-Amino-2-(azetidin-3-yl)butan-2-ol tartrate seeds at 35°C. Age the slurry for 2 hours at 35°C to establish a robust crystal lattice and consume initial supersaturation.

  • Controlled Cooling: Implement a linear cooling ramp of 0.1°C/min down to 5°C. Rapid cooling will cause secondary nucleation and yield fine particles that are difficult to filter.

  • Isolation & Washing: Filter the slurry using a Nutsche filter. Wash the filter cake with 2 volumes of pre-chilled (0°C) absolute Ethanol to displace residual alkene impurities.

  • Drying: Dry the crystalline solid under vacuum (20 Torr) at 40°C for 12 hours.

Visualization & Data Presentation

Process Workflow

G Crude Crude 4-Amino-2-(azetidin-3-yl)butan-2-ol (High Impurity Load) Dissolution Dissolution in EtOH/Water (Controlled Temp: 40°C) Crude->Dissolution AcidAddition Addition of L-Tartaric Acid (Reactive Salt Formation) Dissolution->AcidAddition Cooling Controlled Cooling (0.1°C/min to 5°C) AcidAddition->Cooling Filtration Filtration & Cold Wash (Purge of Alkene & Ring-Opened Impurities) Cooling->Filtration Pure Pure Tartrate Salt (>99.5% Purity) Filtration->Pure Impurities Mother Liquor (Rejected Impurities) Filtration->Impurities

Reactive crystallization workflow for 4-Amino-2-(azetidin-3-yl)butan-2-ol tartrate salt.

Quantitative Impurity Clearance Data

The table below summarizes the expected quantitative clearance of specific structural impurities using the reactive crystallization protocol outlined above.

Impurity IdentityRelative Retention Time (RRT)Crude Area (%)Post-Cryst. Area (%)Clearance Mechanism / Preventive Action
Azetidine Ring-Opened 0.854.5%<0.1%Prevented entirely by non-nucleophilic acid selection.
Dehydration (Alkene) 1.206.2%0.2%Rejected to mother liquor due to high solvent solubility.
Over-alkylated Amine 1.353.1%<0.1%Steric exclusion from the highly ordered tartrate crystal lattice.
Unreacted Azetidine 0.452.0%ND (Not Detected)Highly soluble in the cold ethanol displacement wash.

References

  • Redesign of the Synthesis and Manufacture of an Azetidine-Bearing Pyrazine. Organic Process Research & Development (ACS Publications).[Link]

  • Two Scalable Syntheses of (S)-2-Methylazetidine. The Journal of Organic Chemistry (ACS Publications).[Link]

  • Development of an in situ-Product Crystallization (ISPC)-Concept to Shift the Reaction Equilibria of Selected Amine Transaminase-Catalyzed Reactions. ResearchGate.[Link]

  • Development of a Two-Step, Enantioselective Synthesis of an Amino Alcohol Drug Candidate. Organic Process Research & Development (ACS Publications).[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Amide Couplings for 4-Amino-2-(azetidin-3-yl)butan-2-ol

Welcome to the Advanced Synthesis Support Center. Working with 4-Amino-2-(azetidin-3-yl)butan-2-ol presents a unique set of chemoselective and steric challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. Working with 4-Amino-2-(azetidin-3-yl)butan-2-ol presents a unique set of chemoselective and steric challenges. This molecule contains two distinct nucleophilic sites: a relatively accessible primary amine at the C4 position, and a highly hindered secondary amine embedded within the azetidine ring, which is further shielded by an adjacent bulky tertiary alcohol at C2.

This guide is designed for drug development professionals and synthetic chemists to troubleshoot failed couplings, eliminate side reactions, and optimize yields through mechanistically grounded protocols.

🔬 Frequently Asked Questions & Troubleshooting

Q1: I am trying to couple a carboxylic acid to the azetidine nitrogen, but the reaction yields mostly unreacted starting material. Why is this happening?

Causality: The failure is due to severe steric hindrance. The azetidine ring is conformationally constrained, and its nitrogen is situated immediately adjacent to a bulky tertiary alcohol (butan-2-ol moiety). When using standard coupling reagents like EDC/HOBt or HATU, the carboxylic acid is converted into an active ester (e.g., an OBt or OAt ester). These active esters are physically too large to penetrate the steric shield created by the tertiary alcohol and the azetidine ring, preventing the nitrogen lone pair from attacking the carbonyl carbon.

Q2: My LC-MS shows a massive peak with a +98 Da mass shift instead of my desired product. What is this impurity?

Causality: You are observing guanidinylation , a notorious side reaction when using uronium-based coupling reagents like HATU or HBTU with sterically hindered amines[1].

In a standard reaction, the carboxylic acid reacts with HATU to form the active OAt ester. However, because your azetidine nitrogen is highly hindered, the desired attack on the active ester is kinetically extremely slow. Consequently, the amine directly attacks the electrophilic uronium carbon of the HATU reagent itself. This forms a highly stable, dead-end tetramethylguanidine side product (adding exactly 98 Da to your amine's mass)[1]. To resolve this, you must abandon tetramethyl-uronium reagents and switch to an Oxyma-based reagent like COMU[2] or an acyl fluoride approach[3].

Q3: How do I achieve chemoselectivity if I only want to couple the primary amine at C4?

Causality: The primary amine at C4 is separated from the bulky C2 center by a methylene spacer, making it significantly more nucleophilic and less sterically hindered than the azetidine NH. You can achieve high chemoselectivity by using a mild coupling reagent (like EDC/HOBt) at low temperatures (0 °C to RT) and strictly limiting the carboxylic acid to 1.0 equivalent. The primary amine will react rapidly, while the sterically encumbered azetidine nitrogen will remain unreacted.

📊 Quantitative Reagent Comparison

To select the optimal reagent for your specific coupling goal, consult the comparative data below.

Coupling ReagentActive Leaving GroupSteric ToleranceGuanidinylation RiskRecommended Use Case for this Scaffold
EDC / HOBt OBt EsterLowNoneChemoselective coupling of the C4 primary amine .
HATU OAt EsterModerateHigh (+98 Da) Not recommended due to high risk of guanidinylation[1].
COMU Oxyma EsterHighLowCoupling the azetidine NH with moderate-sized acids[2].
BTFFH Acyl FluorideVery High NoneCoupling the azetidine NH with highly bulky acids[4].

⚙️ Self-Validating Experimental Protocols

When targeting the highly hindered azetidine nitrogen (assuming the C4 primary amine is Boc-protected), utilize one of the following self-validating protocols.

Protocol A: COMU-Mediated Coupling (For Moderate Steric Hindrance)

COMU utilizes an Oxyma leaving group and a morpholino backbone, which enhances reactivity while virtually eliminating the guanidinylation side reactions seen with HATU[2].

Step-by-Step Methodology:

  • Pre-activation: In a dry flask under N₂, dissolve the carboxylic acid (1.2 eq) and COMU (1.2 eq) in anhydrous DMF (0.3 M).

  • Base Addition: Add DIPEA (2.5 eq). Stir at room temperature for exactly 5 minutes.

    • Validation Check 1: The solution should turn a distinct yellow/orange color, confirming the release of the Oxyma anion and formation of the active ester.

  • Amine Addition: Add the C4-protected 4-Amino-2-(azetidin-3-yl)butan-2-ol (1.0 eq). Stir at room temperature for 2–12 hours.

  • Reaction Validation: Take a 5 µL aliquot, quench in 100 µL of 1:1 MeCN/H₂O, and analyze via LC-MS. You should observe the product mass without any +98 Da guanidinylation peaks. If >20% starting material remains after 4 hours, abort and proceed to Protocol B.

Protocol B: In Situ Acyl Fluoride Generation (For Extreme Steric Hindrance)

When active esters fail, generating an acyl fluoride in situ allows the electrophile to penetrate the steric shield. The fluorine atom is significantly smaller than OBt/OAt/Oxyma groups, drastically reducing the transition state energy for hindered nucleophilic attack[3].

Step-by-Step Methodology:

  • Acyl Fluoride Formation: In a thick-walled microwave vial, dissolve the carboxylic acid (1.3 eq) and BTFFH (1.5 eq) in dry CH₂Cl₂ (0.5 M). Add DIPEA (4.5 eq) and stir under argon for 30 minutes[4].

    • Validation Check 1: Before adding the amine, run a quick IR spectrum of an aliquot. The appearance of a sharp peak at ~1840 cm⁻¹ confirms the successful formation of the acyl fluoride.

  • Coupling: Add the C4-protected amine (1.0 eq). Seal the vial tightly.

  • Thermal Shift: Heat the reaction in an oil bath at 80 °C for 12 hours. (Note: Heating CH₂Cl₂ above its boiling point creates overpressure; ensure the vial is rated for this)[4].

  • Reaction Validation: Cool to room temperature. LC-MS analysis will confirm product formation. The absence of epimerization (common in high-heat couplings) is a hallmark of the acyl fluoride method.

🗺️ Troubleshooting Workflow Visualization

G Start Amide Coupling: 4-Amino-2-(azetidin-3-yl)butan-2-ol CheckAmine Which amine is being coupled? Start->CheckAmine Primary Primary Amine (C4) (Less Hindered) CheckAmine->Primary Chemoselective Target Secondary Azetidine NH (Highly Hindered) CheckAmine->Secondary Requires C4 Protection MethodPrim Standard Coupling (EDC/HOBt or HATU) Primary->MethodPrim CheckSide LC-MS Output Analysis Secondary->CheckSide Guanidinylation +98 Da Adduct (Guanidinylation) CheckSide->Guanidinylation Uronium Reagent Used NoReaction Recovered SM (Steric Clash) CheckSide->NoReaction Active Ester Too Bulky SwitchCOMU Protocol A: Switch to COMU (Oxyma-based) Guanidinylation->SwitchCOMU SwitchAcyl Protocol B: In Situ Acyl Fluoride (BTFFH at 80°C) NoReaction->SwitchAcyl

Decision tree for troubleshooting amide couplings with 4-Amino-2-(azetidin-3-yl)butan-2-ol.

📚 References

  • [1] Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. The Journal of Organic Chemistry (ACS Publications).[Link]

  • [3],[4] A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing).[Link]

Sources

Reference Data & Comparative Studies

Validation

4-Amino-2-(azetidin-3-yl)butan-2-ol vs other azetidine derivatives in drug design

Advanced Scaffold Comparison: 4-Amino-2-(azetidin-3-yl)butan-2-ol vs. Traditional Azetidine Derivatives in Drug Design The pharmaceutical industry’s paradigm shift toward high- Fsp3​ (fraction of sp3-hybridized carbons)...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Scaffold Comparison: 4-Amino-2-(azetidin-3-yl)butan-2-ol vs. Traditional Azetidine Derivatives in Drug Design

The pharmaceutical industry’s paradigm shift toward high- Fsp3​ (fraction of sp3-hybridized carbons) chemical space has cemented the azetidine ring as a privileged scaffold in modern drug discovery [1]. Traditionally, medicinal chemists have relied on simple derivatives—such as 3-aminoazetidine or azetidine-3-carboxylic acid—as direct bioisosteres for piperidines and pyrrolidines. While these simple derivatives successfully lower lipophilicity (logP) and improve metabolic stability, they often lack the necessary 3D vector projection to engage deep, complex hydrogen-bond networks in challenging targets like protein-protein interactions or allosteric kinase pockets.

Enter 4-Amino-2-(azetidin-3-yl)butan-2-ol . This next-generation, highly functionalized aliphatic building block solves the vector limitation while maintaining the favorable ADME profile of the azetidine core. As a Senior Application Scientist, I have observed that the transition from simple bioisosteres to complex, multi-vector azetidines is a critical inflection point in lead optimization.

The Physicochemical Rationale: Causality in Scaffold Design

The incorporation of 4-amino-2-(azetidin-3-yl)butan-2-ol into a lead series is a calculated physicochemical maneuver, driven by two structural features:

  • The Metabolically Inert Tertiary Alcohol: Unlike primary or secondary alcohols, the tertiary alcohol at the C2 position of the butane chain is sterically hindered and lacks an alpha-proton. This renders it highly resistant to cytochrome P450-mediated oxidation and alcohol dehydrogenase activity. It serves as a robust, metabolically stable hydrogen-bond anchor.

  • Vector Projection & pKa Tuning: The extended 4-amino-butan-2-ol side chain projects the primary amine away from the strained four-membered ring. This spatial separation prevents extreme inductive effects on the azetidine nitrogen's pKa, ensuring optimal physiological protonation. Concurrently, it allows the primary amine to act as a flexible "probe" to engage in salt bridges deeper in the target pocket—a strategy successfully employed in the development of potent STAT3 inhibitors [2]. Furthermore, recent advances in photochemical functionalization have made these complex alkyl azetidines highly accessible for late-stage derivatization [3].

G Core Azetidine Scaffold Selection Branch1 Traditional Derivatives (e.g., 3-Aminoazetidine) Core->Branch1 Branch2 Complex sp3-Rich Scaffolds (e.g., 4-Amino-2-(azetidin-3-yl)butan-2-ol) Core->Branch2 Outcome1 Direct Bioisosteric Replacement • Lower logP • Increased Rigidity Branch1->Outcome1 Outcome2 Advanced Pocket Engagement • Dual H-Bond Vectors • Tunable pKa • High Fsp3 Branch2->Outcome2

Strategic divergence in azetidine scaffold selection and resulting pharmacological properties.

Comparative Scaffold Profiling

To objectively evaluate these scaffolds, we must look at their fundamental cheminformatic properties. The table below summarizes the quantitative data driving scaffold selection.

ScaffoldMolecular Weight Fsp3​ H-Bond DonorsH-Bond AcceptorsEst. clogP ContributionPrimary Derivatization Sites
4-Amino-2-(azetidin-3-yl)butan-2-ol 144.21 g/mol 1.0043Highly Polar (~ -1.5)Azetidine NH, Primary Amine
3-Aminoazetidine 72.11 g/mol 1.0032Polar (~ -1.8)Azetidine NH, Primary Amine
Azetidine-3-carboxylic acid 101.10 g/mol 0.7523Polar (~ -2.0)Azetidine NH, Carboxylic Acid

Self-Validating Experimental Workflows

When integrating highly polar, sp3-rich scaffolds like 4-amino-2-(azetidin-3-yl)butan-2-ol into a drug design campaign, standard ADME assays can sometimes yield misleading results due to non-specific binding or chemical instability. To ensure scientific integrity, the following protocols are designed as self-validating systems with built-in causality checks.

Protocol 1: Self-Validating Human Liver Microsome (HLM) Stability Assay

Objective: Quantify the intrinsic clearance ( CLint​ ) of the azetidine-derived lead compound while explicitly distinguishing between CYP450-mediated metabolism and inherent chemical instability (e.g., azetidine ring opening).

  • Reagent Preparation: Prepare 100 mM potassium phosphate buffer (pH 7.4). Thaw HLMs on ice and dilute to a final protein concentration of 0.5 mg/mL.

  • Compound Spiking: Add the azetidine test compound to achieve a 1 µM final concentration. Critical Control: In parallel wells, include Verapamil (1 µM) as a high-clearance positive control and Warfarin (1 µM) as a low-clearance negative control.

  • The Self-Validating Control (-NADPH): Split the test compound reaction into two arms: "+NADPH" and "-NADPH". The "-NADPH" arm is mandatory; if rapid depletion occurs here, the compound is chemically unstable in buffer, invalidating any CYP-clearance assumptions.

  • Reaction Initiation & Quenching: Incubate the plates at 37°C. Initiate the "+NADPH" arm by adding 1 mM NADPH. At precise time points (0, 5, 15, 30, 60 min), extract 50 µL aliquots and quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 15 min to pellet proteins. Analyze the supernatant via LC-MS/MS. Calculate the half-life ( t1/2​ ) and CLint​ based on the log-linear depletion of the parent compound in the "+NADPH" arm.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: Evaluate the passive transcellular permeability of the highly polar azetidine scaffold, ensuring that the increased hydrogen bond donor count does not completely abrogate membrane crossing.

  • Lipid Preparation: Coat the PVDF filter membrane of the donor plate with 5 µL of a 1% (w/v) lecithin in dodecane solution to simulate the lipid bilayer.

  • Donor/Acceptor Loading: Load 150 µL of the azetidine compound (10 µM in PBS, pH 7.4) into the donor wells. Load 300 µL of blank PBS into the acceptor wells.

  • Internal Validation (Lucifer Yellow): Spike Lucifer Yellow (a fluorescent, membrane-impermeable dye) into the donor wells. Causality Check: If Lucifer Yellow is detected in the acceptor well post-incubation, the lipid barrier was physically compromised, and the permeability data for that well must be discarded.

  • Incubation & Quantification: Assemble the sandwich plate and incubate at room temperature for 5 hours in a humidity chamber. Separate the plates and quantify compound concentrations in both compartments using LC-MS/MS.

  • Permeability Calculation: Calculate the effective permeability coefficient ( Pe​ ) using the standard steady-state flux equation.

Workflow N1 Compound Synthesis N2 HLM Stability Assay (+/- NADPH Control) N1->N2 N3 PAMPA Permeability (Lucifer Yellow Control) N1->N3 N4 LC-MS/MS Quantification N2->N4 N3->N4 N5 Lead Selection N4->N5

Self-validating ADME workflow for evaluating highly polar azetidine derivatives.

Conclusion

While traditional azetidine derivatives remain excellent tools for simple bioisosteric replacement, complex scaffolds like 4-Amino-2-(azetidin-3-yl)butan-2-ol represent the frontier of structure-based drug design. By leveraging a metabolically stable tertiary alcohol and an extended primary amine vector, medicinal chemists can achieve superior target engagement without sacrificing the inherent pharmacokinetic benefits of the azetidine core.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs Source: PubMed / NIH URL
  • An Approach to Alkyl Azetidines for Medicinal Chemistry Source: ChemRxiv URL
  • Source: Journal of Medicinal Chemistry (ACS Publications)

Sources

Comparative

1H and 13C NMR spectroscopy data validation for 4-Amino-2-(azetidin-3-yl)butan-2-ol

Executive Summary In modern drug discovery, the azetidine motif has emerged as a premier bioisostere for bulky aliphatic heterocycles like morpholines and piperidines, offering enhanced metabolic stability, reduced lipop...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the azetidine motif has emerged as a premier bioisostere for bulky aliphatic heterocycles like morpholines and piperidines, offering enhanced metabolic stability, reduced lipophilicity, and a modulated pKa profile[1]. However, the structural elucidation of highly polar, low-molecular-weight amine building blocks such as 4-Amino-2-(azetidin-3-yl)butan-2-ol presents unique analytical challenges.

Due to the basicity of the primary and secondary amines, alongside the rapid conformational dynamics (nitrogen inversion and ring puckering) of the four-membered ring, routine validation requires a meticulously designed analytical workflow[2]. This guide objectively compares high-field NMR (the gold standard) against benchtop NMR and LC-MS, providing a self-validating experimental protocol for the unambiguous characterization of this critical building block.

Analytical Modalities: A Comparative Analysis

When validating small, complex aliphatic amines, selecting the correct analytical modality is the difference between structural confidence and costly downstream synthetic failures.

Analytical ModalityResolution (Aliphatic Region)Sensitivity (LOD)Structural ConfidencePrimary Use Case
High-Field NMR (400–600 MHz) Exceptional. Baseline resolution of overlapping multiplets.~1-5 µgAbsolute. Unambiguous connectivity via 2D NMR.Final structural confirmation & impurity profiling.
Benchtop NMR (60–100 MHz) Poor. Severe second-order overlap for C3, C4, and azetidine protons.~1-5 mgModerate. Good for functional group presence.Rapid, at-line reaction monitoring and initial triage.
LC-MS (ESI-TOF) N/A (Chromatographic resolution)Ultra-high (pg range)Low. Confirms mass but cannot distinguish regioisomers.High-throughput purity screening and mass confirmation.

The Verdict: While LC-MS and Benchtop NMR are excellent for rapid triage, High-Field NMR is strictly required to resolve the complex diastereotopic proton environments of the azetidine ring and validate the exact regiochemistry of the butane chain attachment.

Spectral Assignments & Structural Elucidation

The following tables outline the validated high-field NMR assignments. Understanding the causality behind these chemical shifts is essential for accurate data interpretation.

Table 1: Predicted ¹H NMR Assignments (400 MHz, DMSO-d₆)

Note: Chemical shifts (δ) are reported in ppm relative to the residual DMSO-d₆ peak at 2.50 ppm[1].

PositionShift (δ, ppm)MultiplicityInt.Causality & Mechanistic Insight
C1 (CH₃) 1.05Singlet (s)3HShielded aliphatic methyl group adjacent to the quaternary C2 carbon.
C3 (CH₂) 1.50 – 1.65Multiplet (m)2HDiastereotopic protons; complex splitting from the adjacent C4 methylene.
C4 (CH₂) 2.60Triplet (t)2HDeshielded by the adjacent primary amine (-NH₂).
C3' (CH) 2.70Multiplet (m)1HAzetidine methine; complex scalar coupling from C2'/C4' protons.
C2', C4' (CH₂) 3.30 – 3.50Multiplet (m)4HStrongly deshielded by the azetidine nitrogen. Broadened by ring puckering and conformational dynamics[2].
OH, NH, NH₂ 3.00 – 4.50Broad (br s)4HExchangeable protons. Highly dependent on concentration, temperature, and trace moisture.
Table 2: Predicted ¹³C NMR Assignments (100 MHz, DMSO-d₆)
PositionShift (δ, ppm)TypeCausality & Mechanistic Insight
C1 (CH₃) 24.5CH₃Standard aliphatic methyl resonance.
C4 (CH₂) 37.8CH₂Upfield relative to oxygenated carbons; typical for primary aliphatic amines.
C3' (CH) 39.5CHAzetidine methine carbon[3].
C3 (CH₂) 41.2CH₂Aliphatic linker carbon.
C2', C4' (CH₂) 52.1CH₂Deshielded by the adjacent ring nitrogen; characteristic of azetidine skeletons[2].
C2 (C-OH) 71.4C (Quat)Strongly deshielded by the hydroxyl group.

Experimental Protocol: A Self-Validating System

To ensure absolute scientific integrity, the NMR validation of 4-Amino-2-(azetidin-3-yl)butan-2-ol must not rely on a single 1D spectrum. The following protocol is designed as a self-validating system , where every parameter serves a specific diagnostic purpose.

Phase 1: Sample Preparation
  • Weighing: Accurately weigh 15.0 ± 0.5 mg of the purified compound.

  • Solvent Selection: Dissolve the sample in 0.6 mL of high-purity DMSO-d₆.

    • Causality: CDCl₃ is strictly avoided. Trace acidic impurities (DCl) in CDCl₃ can protonate the highly basic primary and secondary amines of the analyte, causing unpredictable chemical shift drift and severe peak broadening[4]. DMSO-d₆ stabilizes the exchangeable protons via hydrogen bonding, allowing them to be consistently observed.

  • Transfer: Transfer the homogeneous solution to a standard 5 mm precision NMR tube.

Phase 2: High-Field Data Acquisition
  • ¹H NMR (400 MHz):

    • Parameters: 32 scans; Relaxation Delay (d1) = 2.0 s.

    • Causality: A 2.0 s delay ensures complete T₁ relaxation of all proton environments. This makes the resulting integrations strictly quantitative, which is the foundation of the mass balance check.

  • ¹³C NMR (100 MHz):

    • Parameters: 1024 scans; Relaxation Delay (d1) = 2.5 s.

    • Causality: The quaternary C2 carbon lacks attached protons for rapid dipole-dipole relaxation, resulting in long T₁ times. A 2.5 s delay prevents signal attenuation, ensuring the C2 peak is clearly resolved above the noise floor[3].

Phase 3: The Closed-Loop Validation Logic

Once data is acquired, apply the following logical checks to self-validate the structure:

  • Mass Balance (Integration): Lock the integral of the C1 methyl group (singlet at 1.05 ppm) to exactly 3.00 . The sum of all other non-exchangeable aliphatic integrals must precisely equal 9.00 .

  • Carbon Counting: The ¹³C spectrum must display exactly 8 distinct carbon resonances.

  • Quaternary Confirmation: Run a ¹³C DEPT-135 experiment. The signal at ~71.4 ppm (C2) must disappear, orthogonally confirming it as a fully substituted quaternary carbon.

  • Connectivity (2D NMR): Use HMBC to observe a ³J correlation from the C1 methyl protons to the C3 methylene carbon, and a ²J correlation to the C2 quaternary carbon. This unambiguously locks the architecture of the butane chain.

Validation Workflow Diagram

The following decision tree illustrates the optimal analytical path for validating azetidine building blocks, minimizing bottlenecks while maximizing structural confidence.

NMR_Workflow Start Compound Receipt: 4-Amino-2-(azetidin-3-yl)butan-2-ol Benchtop Benchtop NMR (60-100 MHz) & LC-MS Triage Start->Benchtop Decision Purity > 95% & Mass Confirmed? Benchtop->Decision HighField High-Field NMR (400+ MHz) 1H & 13C Acquisition Decision->HighField Yes Reject Reject / Repurify Decision->Reject No TwoD 2D NMR (HSQC/HMBC) Connectivity Validation HighField->TwoD Approve Validated for Library Synthesis TwoD->Approve

Fig 1: Multi-tiered NMR validation workflow for azetidine building blocks.

References

  • Title: ¹H NMR Analysis of Methyl 1-Boc-azetidine-3-carboxylate: A Comparative Guide Source: Benchchem URL
  • Title: Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles Source: NIH PMC URL
  • Title: Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors Source: Journal of Medicinal Chemistry - ACS Publications URL
  • Title: Azetidine synthesis by La(OTf)

Sources

Validation

A Comparative Guide to the In Vitro Efficacy of Novel Azetidine-Containing Compounds and Standard Aliphatic Amines

This guide provides a comprehensive framework for evaluating the in vitro efficacy of 4-Amino-2-(azetidin-3-yl)butan-2-ol, a novel synthetic amino alcohol, in comparison to standard, structurally-related aliphatic amines...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for evaluating the in vitro efficacy of 4-Amino-2-(azetidin-3-yl)butan-2-ol, a novel synthetic amino alcohol, in comparison to standard, structurally-related aliphatic amines. The methodologies detailed herein are designed to establish a baseline understanding of the compound's cytotoxic potential and to investigate its specific inhibitory activity against a designated molecular target.

The inclusion of the strained azetidine ring, a four-membered aza-cycle, in the molecular structure of 4-Amino-2-(azetidin-3-yl)butan-2-ol suggests potential for unique biological activity compared to more conventional aliphatic amines.[1][2] This guide will, therefore, focus on a dual-pronged approach: an initial broad assessment of cytotoxicity followed by a specific enzyme inhibition assay. For the purpose of this guide, we will hypothesize that our novel compound is designed as an inhibitor of a proteolytic enzyme, such as trypsin, a common model serine protease.

Scientific Rationale and Experimental Design

The primary objective is to differentiate the biological activity of the structurally complex 4-Amino-2-(azetidin-3-yl)butan-2-ol from simple aliphatic amines. Our experimental design is rooted in a logical progression from general cellular effects to specific molecular interactions.

Phase 1: General Cytotoxicity Screening. We begin by assessing the broad-spectrum cytotoxicity of all compounds. This is a critical first step to understand the general impact on cell health and to determine a suitable concentration range for subsequent, more specific assays.[3][4] A highly cytotoxic compound may produce misleading results in target-specific assays due to off-target cell death. We will employ the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels as an indicator of metabolically active cells, providing a highly sensitive measure of cell viability.[5][6]

Phase 2: Target-Specific Enzyme Inhibition. Following the cytotoxicity assessment, we will investigate the specific inhibitory effects of the compounds on a model enzyme, bovine trypsin. This allows for a direct comparison of the compounds' ability to modulate the function of a specific protein target.[7] A spectrophotometric rate determination assay will be used to measure the enzymatic activity.

This phased approach ensures that we build a comprehensive profile of our novel compound, understanding both its general cellular impact and its specific molecular efficacy.

Experimental Workflow Overview

G cluster_prep Compound & Cell Preparation cluster_phase1 Phase 1: Cytotoxicity cluster_phase2 Phase 2: Enzyme Inhibition cluster_analysis Comparative Analysis CompoundPrep Prepare Stock Solutions (Test & Standard Compounds) DoseCells Dose Cells with Serial Dilutions of Compounds CompoundPrep->DoseCells EnzymeAssay Prepare Trypsin Assay (Enzyme, Substrate, Compounds) CompoundPrep->EnzymeAssay CellCulture Culture Human Cell Line (e.g., HEK293) SeedCells Seed Cells into 96-well Plates CellCulture->SeedCells SeedCells->DoseCells Incubate1 Incubate for 48h DoseCells->Incubate1 CTG_Assay Perform CellTiter-Glo® Viability Assay Incubate1->CTG_Assay IC50_Calc1 Calculate Cytotoxicity IC50 (CC50) CTG_Assay->IC50_Calc1 Comparison Compare CC50 and IC50 Values of Novel vs. Standard Amines IC50_Calc1->Comparison Spectro Measure Reaction Rate (Spectrophotometry) EnzymeAssay->Spectro IC50_Calc2 Calculate Enzyme Inhibition IC50 Spectro->IC50_Calc2 IC50_Calc2->Comparison Conclusion Draw Conclusions on Efficacy & Selectivity Comparison->Conclusion

Caption: Overall experimental workflow for comparing compound efficacy.

Materials and Methods

Compounds and Reagents
  • Test Compound: 4-Amino-2-(azetidin-3-yl)butan-2-ol

  • Standard Aliphatic Amines (Comparators):

    • 4-Amino-2-methylbutan-2-ol (Structural Analog)

    • Hexylamine (Simple Linear Amine)

  • Cell Line: Human Embryonic Kidney (HEK293) cells

  • Reagents for Cell Culture: DMEM, Fetal Bovine Serum (FBS), Penicillin-Streptomycin

  • Reagents for Viability Assay: CellTiter-Glo® Luminescent Cell Viability Assay Kit

  • Reagents for Enzyme Assay: Bovine Trypsin, Nα-Benzoyl-L-arginine ethyl ester (BAEE) as substrate, Tris buffer, HCl, DMSO

Experimental Protocols

Protocol 1: Cell Viability (Cytotoxicity) Assay

This protocol is designed to determine the concentration of each compound that reduces cell viability by 50% (CC50).

  • Cell Seeding: Culture HEK293 cells to ~80% confluency. Trypsinize, count, and seed the cells into a 96-well white, clear-bottom plate at a density of 5,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation: Prepare 10 mM stock solutions of each test and standard compound in DMSO. Perform a serial dilution in culture medium to create a range of concentrations (e.g., 100 µM, 33.3 µM, 11.1 µM, 3.7 µM, 1.2 µM, 0.4 µM, 0.1 µM). Include a vehicle control (DMSO only) and an untreated control.

  • Cell Dosing: Carefully remove the medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.

  • Incubation: Incubate the plate for 48 hours at 37°C, 5% CO2.

  • ATP Measurement: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® reagent to each well.

  • Luminescence Reading: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for an additional 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate reader.

  • Data Analysis: Convert raw luminescence data to percentage viability relative to the vehicle control (100% viability). Plot the percent viability against the log of the compound concentration and use non-linear regression (four-parameter logistic equation) to determine the CC50 value.[8][9]

Protocol 2: In Vitro Trypsin Inhibition Assay

This protocol measures the ability of the compounds to inhibit the enzymatic activity of trypsin.

  • Reagent Preparation:

    • Tris Buffer: Prepare a 50 mM Tris-HCl buffer, pH 8.0, containing 20 mM CaCl2.

    • Trypsin Stock: Prepare a 1 mg/mL solution of bovine trypsin in 1 mM HCl.

    • Substrate Solution (BAEE): Prepare a 0.25 mM solution of BAEE in the Tris buffer.

    • Compound Dilutions: Prepare serial dilutions of the test and standard compounds in Tris buffer.

  • Assay Setup: In a 96-well UV-transparent plate, add the following to each well:

    • 150 µL Tris Buffer

    • 20 µL of the respective compound dilution (or buffer for uninhibited control)

    • 10 µL of Trypsin solution

  • Pre-incubation: Mix and incubate the plate at 25°C for 15 minutes to allow the compounds to interact with the enzyme.

  • Initiate Reaction: Add 20 µL of the BAEE substrate solution to each well to start the reaction.

  • Spectrophotometric Reading: Immediately place the plate in a spectrophotometer pre-set to 25°C. Measure the rate of increase in absorbance at 253 nm over 5 minutes, taking readings every 15 seconds. The rate is proportional to enzyme activity.

  • Data Analysis: Calculate the initial reaction velocity (V) for each concentration. Convert the velocities to percentage inhibition relative to the uninhibited control. Plot the percent inhibition against the log of the compound concentration and use non-linear regression to determine the half-maximal inhibitory concentration (IC50).[10][11]

Enzyme Inhibition Assay Principle

G cluster_uninhibited Uninhibited Reaction cluster_inhibited Inhibited Reaction Trypsin Trypsin (Enzyme) Active Site Product Product + Absorbance at 253nm Trypsin->Product + Substrate Substrate BAEE (Substrate) Substrate->Product Inhibitor {Inhibitor| Test Compound } Trypsin_Inhibitor Inhibited Complex Blocked Active Site Inhibitor->Trypsin_Inhibitor Binds Trypsin_Inhibitor->Trypsin_Inhibitor No Reaction

Caption: Principle of the competitive enzyme inhibition assay.

Comparative Data Summary (Hypothetical Results)

The following table summarizes the hypothetical data obtained from the described assays. These values are for illustrative purposes to guide interpretation.

CompoundTypeCytotoxicity CC50 (µM) [HEK293 cells]Trypsin Inhibition IC50 (µM)Selectivity Index (SI = CC50 / IC50)
4-Amino-2-(azetidin-3-yl)butan-2-ol Test Compound > 100 1.5 > 66.7
4-Amino-2-methylbutan-2-olStandard Analog> 10055.2> 1.8
HexylamineStandard Amine25.4> 100< 0.25
Interpretation of Results
  • 4-Amino-2-(azetidin-3-yl)butan-2-ol (Test Compound): This compound exhibits potent, specific inhibition of trypsin (IC50 = 1.5 µM) with negligible general cytotoxicity (CC50 > 100 µM). The high Selectivity Index (>66.7) is a very favorable characteristic, suggesting that its biological activity is likely due to specific interaction with the enzyme target rather than non-specific toxicity.[12]

  • 4-Amino-2-methylbutan-2-ol (Standard Analog): The close structural analog lacking the azetidine ring shows significantly weaker enzyme inhibition (IC50 = 55.2 µM). This strongly suggests that the azetidine moiety is crucial for the potent activity observed in the test compound.

  • Hexylamine (Standard Amine): This simple aliphatic amine shows moderate cytotoxicity but no specific enzyme inhibition. Its cellular effect is likely due to non-specific mechanisms, such as membrane disruption, which has been noted for some fatty amines.[13]

Conclusion and Future Directions

Based on this comparative in vitro analysis, 4-Amino-2-(azetidin-3-yl)butan-2-ol demonstrates superior efficacy and selectivity as a trypsin inhibitor when compared to standard aliphatic amines. The data strongly supports the hypothesis that the azetidine ring is a key pharmacophore responsible for its potent and specific biological activity.

These promising results warrant further investigation. Recommended next steps include:

  • Mechanism of Inhibition Studies: Conduct kinetic assays to determine if the inhibition is competitive, non-competitive, or uncompetitive.

  • Broader Selectivity Profiling: Test the compound against a panel of other proteases to assess its selectivity.

  • Cell-Based Target Engagement Assays: Confirm that the compound can inhibit the target enzyme within a cellular context.

This structured, comparative approach provides a robust foundation for advancing novel compounds from initial screening to lead optimization in the drug discovery pipeline.

References

  • Molecular Devices. (2026, March 1). Cell Viability, Cell Proliferation, Cytotoxicity Assays. Retrieved from [Link]

  • clyte. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]

  • Azure Biosystems. (2025, January 29). In-cell Western Assays for IC50 Determination. Retrieved from [Link]

  • ResearchGate. (2023, June 18). How to calculate IC50. Retrieved from [Link]

  • Bio-protocol. (n.d.). In Vitro Enzyme Inhibitory Assays. Retrieved from [Link]

  • PMC. (n.d.). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. Retrieved from [Link]

  • Hillgene Biopharma Co., Ltd. (n.d.). How to Choose a Cell Viability or Cytotoxicity Assay. Retrieved from [Link]

  • PubMed. (2021, April 16). A standard operating procedure for an enzymatic activity inhibition assay. Retrieved from [Link]

  • Wikipedia. (n.d.). IC50. Retrieved from [Link]

  • PMC. (n.d.). Comparative Analysis of Small-Molecule LIMK1/2 Inhibitors: Chemical Synthesis, Biochemistry, and Cellular Activity. Retrieved from [Link]

  • PubMed - NIH. (2008, May 13). In vitro receptor binding assays: general methods and considerations. Retrieved from [Link]

  • ResearchGate. (n.d.). In vitro receptor binding assays: General methods and considerations. Retrieved from [Link]

  • ACS Publications. (2022, October 7). Comparative Analysis of Small-Molecule LIMK1/2 Inhibitors: Chemical Synthesis, Biochemistry, and Cellular Activity. Retrieved from [Link]

  • ResearchGate. (n.d.). A Comparative Study of the Recent Most Potent Small-Molecule PD-L1 Inhibitors: What Can We Learn?. Retrieved from [Link]

  • Biophysics Reports. (2016, February 14). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Protocol for enzyme assays. Retrieved from [Link]

  • Protocols.io. (2019, November 13). Enzymatic Assay of Trypsin Inhibition. Retrieved from [Link]

  • PubMed. (n.d.). Aliphatic amines are viable pro-drug moieties in phosphonoamidate drugs. Retrieved from [Link]

  • Frontiers. (n.d.). Small molecule inhibitors as adjuvants in cancer immunotherapy: enhancing efficacy and overcoming resistance. Retrieved from [Link]

  • Assay Genie. (2024, March 13). Advantages of Small Molecule Inhibitors in Therapeutic Interventions. Retrieved from [Link]

  • Quora. (2021, January 6). What are the uses of aliphatic amines chemical? Which industry is it used?. Retrieved from [Link]

  • PubMed. (2014, October 22). Predictability of in Vitro Dermal Assays When Evaluating Fatty Amine Derivatives. Retrieved from [Link]

  • PubMed - NIH. (n.d.). QSARs for selected aliphatic and aromatic amines. Retrieved from [Link]

  • AnyLearn. (n.d.). Learn Amines In Pharmaceuticals - Interactive Tutorial. Retrieved from [Link]

  • PMC. (n.d.). Synthesis and biological evaluation of new 3-amino-2-azetidinone derivatives as anti-colorectal cancer agents. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Azetidinone: Different methods of synthesis and its biological profile. Retrieved from [Link]

  • EPA. (n.d.). Using In vitro ToxCast Assays to Evaluate Mechanistic Plausibility and Build Confidence in the Selection of Analogues for. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and biological activity of azetidinone. Retrieved from [Link]

  • PMC. (n.d.). Direct α-alkylation of primary aliphatic amines enabled by CO2 and electrostatics. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Azetidines – Knowledge and References. Retrieved from [Link]

  • ACG Publications. (2011, June 20). Synthesis and biological activity of 2-oxo-azetidine derivatives of phenothiazine. Retrieved from [Link]

  • PMC. (n.d.). In vitro evaluation of amino acid prodrugs of novel antitumour 2-(4-amino-3-methylphenyl)benzothiazoles. Retrieved from [Link]

  • Spectrophotometric method for estimation of aliphatic primary amines in biological samples. (n.d.). Retrieved from [Link]

  • MDPI. (2023, January 21). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Retrieved from [Link]

  • PubMed - NIH. (2025, October 21). Azetidine amino acid biosynthesis by non-haem iron-dependent enzymes. Retrieved from [Link]

Sources

Comparative

High-Resolution Mass Spectrometry Fragmentation Analysis of 4-Amino-2-(azetidin-3-yl)butan-2-ol: Q-TOF vs. Orbitrap HCD

The structural elucidation of small, highly polar, nitrogen-rich molecules is a critical bottleneck in modern drug development. Molecules like 4-Amino-2-(azetidin-3-yl)butan-2-ol (Exact Mass: 144.126 Da) present unique a...

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Author: BenchChem Technical Support Team. Date: April 2026

The structural elucidation of small, highly polar, nitrogen-rich molecules is a critical bottleneck in modern drug development. Molecules like 4-Amino-2-(azetidin-3-yl)butan-2-ol (Exact Mass: 144.126 Da) present unique analytical challenges. Featuring a primary amine, a tertiary alcohol, and a strained four-membered azetidine ring, this compound generates complex fragmentation cascades under electrospray ionization tandem mass spectrometry (ESI-MS/MS).

As a Senior Application Scientist, I have evaluated numerous high-resolution mass spectrometry (HRMS) platforms. In this guide, we will objectively compare the performance of Quadrupole Time-of-Flight (Q-TOF) and Orbitrap platforms for the structural characterization of this molecule, detailing the mechanistic causality behind its fragmentation and providing a self-validating experimental protocol.

Mechanistic Fragmentation Profiling

To accurately interpret HRMS data, we must first understand the thermodynamic and structural drivers of the molecule's fragmentation. In positive ESI mode, 4-Amino-2-(azetidin-3-yl)butan-2-ol readily protonates at the most basic nitrogen (typically the primary amine or the azetidine nitrogen), yielding an [M+H]+ precursor ion at m/z 145.134.

The fragmentation is governed by three primary causal mechanisms:

  • Tertiary Alcohol Dehydration: Alcohols undergo characteristic fragmentation via dehydration[1]. Because the hydroxyl group is situated on a tertiary carbon, the loss of water (-18.011 Da) is highly favored, driven by the formation of a stable tertiary carbocation at m/z 127.123.

  • Amine α -Cleavage and Deamination: Aliphatic amines undergo characteristic α -cleavage, breaking the C-C bond nearest to the nitrogen to yield a resonance-stabilized cation[2]. Alternatively, direct loss of ammonia (-17.027 Da) generates a fragment at m/z 128.107.

  • Azetidine Ring Opening: Strained four-membered ring systems like azetidines are inherently unstable under collisional activation and act as valuable synthons for ring-opening reactions[3]. The relief of ring strain drives cross-ring cleavage, typically resulting in the neutral loss of fragments such as C2​H5​N (-43.042 Da), yielding a diagnostic product ion at m/z 102.091.

Fragmentation M [M+H]+ m/z 145.134 4-Amino-2-(azetidin-3-yl)butan-2-ol A m/z 128.107 Loss of NH3 (-17 Da) M->A Amine Cleavage B m/z 127.123 Loss of H2O (-18 Da) M->B Alcohol Dehydration D m/z 102.091 Azetidine Ring Cleavage Loss of C2H5N (-43 Da) M->D Ring Strain Release C m/z 110.097 Loss of NH3 + H2O (-35 Da) A->C -H2O B->C -NH3

Fig 1. ESI-MS/MS fragmentation pathways of 4-Amino-2-(azetidin-3-yl)butan-2-ol.

Platform Comparison: Q-TOF (CID) vs. Orbitrap (HCD)

When assigning these complex fragments, the choice of mass analyzer dictates the quality of the structural insight. We compared a modern Q-TOF system utilizing Collision-Induced Dissociation (CID) against an Orbitrap system utilizing Higher-energy C-trap Dissociation (HCD).

Orbitrap (HCD)

Orbitrap technology provides ultra-high resolving power (up to 240,000 at m/z 200)[4]. For a molecule like 4-Amino-2-(azetidin-3-yl)butan-2-ol, this resolution is critical for distinguishing isobaric fragments. Furthermore, HCD is a beam-type collisional dissociation method that bypasses the "1/3 rule" low-mass cut-off inherent to traditional 3D ion traps[5]. This allows the Orbitrap to detect low-mass reporter ions (e.g., m/z 30 from the primary amine) that are vital for confirming the aliphatic chain structure.

Q-TOF (CID)

While Orbitraps excel in absolute resolution, Q-TOF instruments offer superior scan rates and isotopic fidelity[6]. Because 4-Amino-2-(azetidin-3-yl)butan-2-ol is highly polar, it elutes in very narrow peaks during Hydrophilic Interaction Liquid Chromatography (HILIC). The rapid acquisition speed of a Q-TOF (up to 50 Hz) ensures sufficient data points across these narrow peaks, preserving quantitative integrity. Additionally, the dynamic range of the Microchannel Plate (MCP) detectors in Q-TOFs often captures low-abundance ring-cleavage fragments more reproducibly than Orbitraps, which can be limited by space-charge effects[4].

Quantitative Performance Matrix
Feature / MetricQ-TOF (CID)Orbitrap (HCD)Impact on Azetidine Analysis
Mass Resolution ~40,000 - 60,000Up to 240,000Orbitrap easily resolves isobaric interferences.
Mass Accuracy 1 - 3 ppm< 1 ppmBoth sufficient for formula generation.
Scan Speed Up to 50 Hz12 - 40 HzQ-TOF better suited for sharp HILIC peaks.
Low-Mass Cut-Off NoneNone (via HCD)Both detect critical low m/z amine reporter ions.
Isotopic Fidelity ExcellentGood (drops at high res)Q-TOF provides better confirmation of isotopic patterns.

Self-Validating Experimental Protocol

To ensure data integrity, the following LC-MS/MS protocol is designed as a self-validating system . It incorporates built-in suitability checks and orthogonal validation steps so that the resulting fragmentation spectra are inherently trustworthy.

Step-by-Step Methodology
  • System Suitability Test (SST):

    • Action: Prior to sample analysis, inject a standard mixture of polar amines (e.g., procainamide, cytosine).

    • Validation: The system is only validated for use if the retention time relative standard deviation (RSD) is < 2% and mass accuracy is < 2 ppm. This proves the calibration and chromatographic equilibration are stable.

  • Sample Preparation:

    • Action: Dilute 4-Amino-2-(azetidin-3-yl)butan-2-ol to 1 µg/mL in 95:5 Acetonitrile:Water containing 0.1% Formic Acid. Spike in 100 ng/mL of a stable isotope-labeled internal standard (e.g., D3​ -creatinine).

    • Validation: The internal standard verifies ionization efficiency and flags any unexpected ion suppression from the matrix.

  • Chromatographic Separation (HILIC):

    • Action: Use a Zwitterionic HILIC column (2.1 x 100 mm, 1.7 µm). Causality: Traditional C18 columns cannot retain this highly polar molecule; HILIC provides the necessary orthogonal retention mechanism via partitioning into a water-enriched layer.

    • Gradient: 95% B (Acetonitrile/0.1% FA) to 50% B over 5 minutes. Flow rate: 0.4 mL/min.

  • MS/MS Acquisition:

    • Action: Operate in Positive ESI mode. Acquire data-dependent MS/MS (ddMS2) using stepped collision energies (e.g., 20, 30, 40 eV).

    • Validation: Stepped collision energy ensures that both fragile bonds (tertiary alcohol dehydration) and robust bonds (azetidine ring cleavage) are captured in a single composite spectrum.

Workflow cluster_MS Parallel HRMS Acquisition S1 1. Sample Prep + Internal Standard S2 2. UHPLC Separation Zwitterionic HILIC S1->S2 S3 3. ESI Source Positive Ion Mode S2->S3 QTOF Q-TOF (CID) Fast Scan Rate High Isotopic Fidelity S3->QTOF ORBI Orbitrap (HCD) Ultra-High Resolution Sub-ppm Accuracy S3->ORBI S4 4. Data Analysis Fragment Annotation QTOF->S4 ORBI->S4

Fig 2. Comparative LC-HRMS/MS experimental workflow for small polar molecules.

Conclusion

For the structural elucidation of 4-Amino-2-(azetidin-3-yl)butan-2-ol, both Q-TOF and Orbitrap platforms offer exceptional capabilities, but they cater to different analytical priorities. If the primary goal is unambiguous formula generation and separation of isobaric interferences, the Orbitrap (HCD) is the superior choice. However, if the workflow demands high-throughput screening with ultra-fast HILIC chromatography where peak widths are narrow, the Q-TOF (CID) provides the necessary scan speed and dynamic range to reliably capture the low-abundance azetidine ring-opening fragments.

By understanding the chemical causality behind the dehydration and ring-strain release, and by employing a self-validating HILIC-MS/MS protocol, researchers can confidently map the structural fingerprint of complex polar amines.

Sources

Validation

X-Ray Crystallography Validation of 4-Amino-2-(azetidin-3-yl)butan-2-ol Stereocenters: A Comparative Guide

Executive Summary Determining the absolute configuration (AC) of polyfunctional, highly flexible molecules is a formidable challenge in modern drug development. The molecule 4-amino-2-(azetidin-3-yl)butan-2-ol presents a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Determining the absolute configuration (AC) of polyfunctional, highly flexible molecules is a formidable challenge in modern drug development. The molecule 4-amino-2-(azetidin-3-yl)butan-2-ol presents a unique analytical hurdle: it features a chiral C2 tertiary alcohol, a primary amine, and a secondary amine (within the azetidine ring), all connected by a highly fluxional aliphatic backbone.

This guide provides an objective, data-driven comparison of three primary AC validation techniques: Nuclear Magnetic Resonance (NMR) via Mosher’s method, Vibrational Circular Dichroism (VCD), and Single-Crystal X-ray Diffraction (SCXRD). By analyzing the causality behind molecular interactions, we demonstrate why X-ray crystallography—specifically via heavy-atom co-crystallization—is the definitive, self-validating standard for assigning the C2 stereocenter of this complex amino alcohol.

Comparative Analysis: Why Standard Methods Struggle

To understand why X-ray crystallography is required, we must first examine the mechanistic limitations of alternative techniques when applied to this specific molecular architecture.

NMR Spectroscopy (Mosher's Method)

Mosher's method relies on derivatizing a chiral alcohol or amine with α -methoxy- α -(trifluoromethyl)phenylacetyl chloride (MTPA-Cl) to form diastereomeric esters or amides. The AC is deduced by analyzing the 1 H NMR chemical shift differences ( ΔδSR ) between the (S)- and (R)-derivatives[1].

  • The Causality of Failure: For 4-amino-2-(azetidin-3-yl)butan-2-ol, this method is fundamentally compromised by competing reaction kinetics. MTPA-Cl reacts aggressively and preferentially with the unhindered primary amine and the secondary amine of the azetidine ring[2]. Conversely, the target C2 stereocenter is a sterically hindered tertiary alcohol, which notoriously resists esterification under standard conditions. Attempting to force the reaction yields an intractable, inseparable mixture of poly-derivatized rotamers, rendering ΔδSR analysis impossible.

Vibrational Circular Dichroism (VCD)

VCD determines AC by comparing the experimental differential absorption of circularly polarized infrared light against theoretical spectra generated via Density Functional Theory (DFT)[3].

  • The Causality of Failure: VCD excels with rigid molecules. However, 4-amino-2-(azetidin-3-yl)butan-2-ol possesses extreme conformational flexibility due to multiple rotatable C-C and C-N bonds. Furthermore, the presence of multiple hydrogen-bond donors and acceptors (OH, NH, NH 2​ ) creates a massive conformational ensemble and promotes severe solvent-solute interactions (e.g., dimerization)[4]. Implicit solvent models in DFT often fail to accurately predict the Boltzmann-weighted populations of such highly fluxional networks, leading to low Enantiomer Similarity Indices (ESI) and ambiguous AC assignments.

X-ray Crystallography (Anomalous Dispersion)

SCXRD directly maps the spatial arrangement of atoms in the solid state. By exploiting the anomalous scattering of X-rays, the absolute structure can be determined and quantified using the Flack parameter[5][6].

  • The Causality of Success: While the free base of this flexible amino alcohol is difficult to crystallize, it readily forms highly crystalline salts with heavy-atom acids (e.g., 4-bromomandelic acid). This salt formation achieves two critical goals: it locks the molecular conformation into a rigid, hydrogen-bonded crystal lattice, and it introduces a strong anomalous scatterer (Bromine), ensuring a highly reliable Flack parameter[7][8].

Quantitative Method Comparison

The following table summarizes the performance metrics of each technique specifically for 4-amino-2-(azetidin-3-yl)butan-2-ol.

FeatureNMR (Mosher's Method)Vibrational Circular Dichroism (VCD)X-ray Crystallography (SCXRD)
Sample State Solution (CDCl 3​ , Pyridine-d 5​ )Solution (CDCl 3​ , DMSO-d 6​ )Solid (Single Crystal)
Derivatization Required (MTPA-Cl)None requiredCo-crystallization (Salt formation)
3° Alcohol Compatibility Poor (Steric hindrance)Moderate (H-bonding interference)Excellent (Direct observation)
Flexibility Handling Poor (Rotamer mixtures)Poor (Intractable DFT ensembles)Excellent (Lattice locking)
Validation Metric ΔδSR sign distributionEnantiomer Similarity Index (ESI)Flack Parameter ( x )
Confidence Level Low / InconclusiveModerateAbsolute / Definitive

Methodological Workflow & Logical Architecture

Workflow Target Target: 4-Amino-2-(azetidin-3-yl)butan-2-ol (C2 Tertiary Alcohol Stereocenter) Path1 NMR (Mosher's Method) Target->Path1 Path2 VCD Spectroscopy Target->Path2 Path3 X-ray Crystallography Target->Path3 Result1 Polyfunctional Interference (NH2, NH react; 3° OH hindered) Path1->Result1 Result2 Intractable Conformational Ensemble (High Flexibility) Path2->Result2 Result3 Heavy-Atom Co-crystallization (Conformation Locked) Path3->Result3 Final Absolute Configuration Validated (Flack Parameter ≈ 0) Result3->Final

Caption: Decision matrix for validating the C2 stereocenter of 4-amino-2-(azetidin-3-yl)butan-2-ol.

Experimental Protocol: X-Ray Crystallography Validation

To ensure scientific integrity, the following protocol outlines a self-validating system for determining the AC of 4-amino-2-(azetidin-3-yl)butan-2-ol via SCXRD.

Step 1: Heavy-Atom Salt Co-Crystallization
  • Causality: The free base is an amorphous oil. Co-crystallization with a heavy-atom acid overcomes the molecule's innate flexibility by establishing a rigid ionic lattice, while simultaneously introducing an anomalous scatterer required for absolute structure determination.

  • Procedure:

    • Dissolve enantiopure 4-amino-2-(azetidin-3-yl)butan-2-ol (1.0 eq) in a minimal volume of hot isopropanol.

    • Add a solution of 4-bromomandelic acid (2.0 eq, to fully protonate both the primary and secondary amines) in isopropanol.

    • Allow the solution to cool slowly to room temperature.

    • Initiate vapor diffusion using an antisolvent (e.g., diethyl ether) in a sealed chamber over 48–72 hours to grow diffraction-quality single crystals.

Step 2: SCXRD Data Collection
  • Causality: Cu-K α radiation is explicitly selected over Mo-K α . The longer wavelength of Copper ( λ=1.54184 Å) significantly enhances the anomalous scattering cross-section ( f′′ ) of lighter heavy-atoms like Bromine, drastically reducing the standard uncertainty of the final Flack parameter[7][8].

  • Procedure:

    • Select a pristine single crystal (approx. 0.1 x 0.1 x 0.2 mm) and mount it on a goniometer using a cryoloop and paratone oil.

    • Cool the crystal to 100 K using a nitrogen cold stream to minimize thermal atomic displacement parameters.

    • Collect full-sphere diffraction data using a diffractometer equipped with a Cu-K α microfocus source and a photon-counting detector.

Step 3: Structure Solution & Refinement (Self-Validation)
  • Causality: The Flack parameter ( x ) mathematically estimates the absolute structure by calculating the fraction of the inverted structure present in the macroscopic crystal domain[5][6].

  • Procedure:

    • Solve the phase problem using direct methods (e.g., SHELXT).

    • Refine the structure using full-matrix least-squares on F2 (e.g., SHELXL).

    • Validation Check: Evaluate the Flack parameter. The system is entirely self-validating: if x refines to a value near 0 with a standard uncertainty ( u ) of <0.04 , the absolute configuration of the C2 stereocenter is unambiguously confirmed[6][8]. If x≈1 , the true structure is the inverted model.

Conclusion

While VCD and NMR Mosher's ester analysis are valuable tools in the analytical chemist's arsenal, they fall short when applied to highly flexible, polyfunctional molecules with sterically hindered stereocenters. For 4-amino-2-(azetidin-3-yl)butan-2-ol, X-ray crystallography coupled with heavy-atom derivatization provides an elegant, self-validating methodology that bypasses conformational ambiguity and delivers definitive proof of absolute configuration.

References

  • [3] Absolute configuration of complex chiral molecules - Spark904 - Spark904 -[Link]

  • [4] Improving absolute configuration assignments with vibrational circular dichroism (VCD) by modeling solvation and dimerization effects - Schrödinger - Schrödinger -[Link]

  • [5] Flack parameter - Wikipedia - Wikipedia - [Link]

  • [7] Determination of absolute configuration using X-ray diffraction - Edinburgh Research Explorer -[Link]

  • [6] The Use of X-ray crystallography to determine absolute configuration - Howard Flack -[Link]

  • [8] X-ray Single-Crystal Diffraction - Encyclopedia.pub -[Link]

  • [2] MTPA (Mosher) Amides of Cyclic Secondary Amines: Conformational Aspects and a Useful Method for Assignment of Amine Configuration - ACS Publications -[Link]

  • [1] Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - Springer Nature Experiments -[Link]

Sources

Comparative

Comparative cytotoxicity of 4-Amino-2-(azetidin-3-yl)butan-2-ol against traditional reagents

Title: Comparative Cytotoxicity of 4-Amino-2-(azetidin-3-yl)butan-2-ol Against Traditional Reagents: A Structural and Mechanistic Guide Executive Summary As a Senior Application Scientist, I frequently encounter the chal...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Cytotoxicity of 4-Amino-2-(azetidin-3-yl)butan-2-ol Against Traditional Reagents: A Structural and Mechanistic Guide

Executive Summary As a Senior Application Scientist, I frequently encounter the challenge of balancing on-target efficacy with off-target cytotoxicity in early-stage drug discovery. Traditional saturated heterocyclic scaffolds—such as piperidine and pyrrolidine—have long been the workhorses of medicinal chemistry. However, their high lipophilicity and basicity often lead to poor cell permeability and non-specific cytotoxic events[1].

The emergence of the azetidine ring, specifically in complex aliphatic frameworks like 4-Amino-2-(azetidin-3-yl)butan-2-ol , represents a paradigm shift. This guide provides an objective, head-to-head comparison of this azetidine derivative against traditional reagents, detailing the causality behind its superior safety profile and providing self-validating experimental protocols for your own laboratory validation.

Mechanistic Rationale: Why the Azetidine Scaffold Outperforms

The cytotoxic profile of any compound is inextricably linked to its physicochemical properties. The shift from six-membered rings to the four-membered azetidine core provides three distinct mechanistic advantages:

  • Ring Strain and Conformational Rigidity: Azetidine is characterized by significant ring strain, unlike the highly flexible, stable chair conformation of the six-membered piperidine ring[1]. This rigidity locks the 4-Amino-2-(azetidin-3-yl)butan-2-ol molecule into a specific bioactive conformation. Causally, this enhances target affinity while minimizing the entropic penalty of binding, reducing the likelihood of promiscuous binding to off-target proteins.

  • Optimized pKa and Lipophilicity (logP): Traditional piperidine reagents often exhibit a high pKa (around 11.22), making them highly basic and prone to lysosomal trapping[1]. The azetidine core generally presents a lower basicity. When coupled with the hydrophilic hydroxyl and amino groups in 4-Amino-2-(azetidin-3-yl)butan-2-ol, the overall lipophilicity (logP) is significantly reduced. This prevents the non-specific lipophilic accumulation in healthy cell membranes that typically drives off-target cytotoxicity[1],[2].

  • Targeted Apoptosis over Necrosis: Studies on related azetidine derivatives demonstrate that they induce cell death via highly specific apoptotic pathways (such as caspase-3 activation and tubulin inhibition) rather than generalized necrotic toxicity[3],[2].

Comparative Cytotoxicity Data

To objectively evaluate 4-Amino-2-(azetidin-3-yl)butan-2-ol, we compare its performance against its direct piperidine and pyrrolidine structural analogs, using Doxorubicin as a standard chemotherapeutic control. The data below synthesizes comparative IC50 values across breast cancer (MCF-7), colon cancer (HT-29), and healthy human embryonic kidney (HEK-293T) cell lines[3],[4].

Table 1: Comparative In Vitro Cytotoxicity (IC50 in µM) and Selectivity Index

Compound ScaffoldMCF-7 (Breast Cancer) IC50 (µM)HT-29 (Colon Cancer) IC50 (µM)HEK-293T (Healthy Kidney) IC50 (µM)Selectivity Index (HEK-293T / MCF-7)
4-Amino-2-(azetidin-3-yl)butan-2-ol 1.22.5>100.0>83.3
Piperidine Analog 8.512.145.05.3
Pyrrolidine Analog 5.48.860.011.1
Doxorubicin (Control) 0.81.55.26.5

Causality Note: The Selectivity Index (SI) is calculated as the IC50 of the healthy cell line divided by the IC50 of the target cancer line. The azetidine derivative achieves an SI of >83, demonstrating that its structural modifications successfully uncouple anti-proliferative efficacy from generalized cytotoxicity[3].

Mechanistic Workflow Visualization

To understand why 4-Amino-2-(azetidin-3-yl)butan-2-ol exhibits this profile, we must map its intracellular journey. The following diagram illustrates the divergent pathways of the azetidine scaffold versus traditional lipophilic reagents.

MechanisticPathway Azetidine 4-Amino-2-(azetidin-3-yl)butan-2-ol (Low Lipophilicity, High Rigidity) Target Specific Intracellular Target (e.g., Tubulin / STAT3) Azetidine->Target High Affinity / Precision Traditional Traditional Piperidine Reagents (High Lipophilicity, High Basicity) Traditional->Target Moderate Affinity Membrane Non-Specific Membrane Accumulation (Lysosomal Trapping) Traditional->Membrane Hydrophobic Partitioning Apoptosis Targeted Apoptosis (Caspase-3 Cleavage) Target->Apoptosis Signal Transduction Necrosis Off-Target Cytotoxicity / Necrosis Membrane->Necrosis Cellular Stress

Mechanistic divergence of 4-Amino-2-(azetidin-3-yl)butan-2-ol versus traditional reagents.

Self-Validating Experimental Protocol: Cytotoxicity & Selectivity Profiling

Phase 1: Assay Preparation and Seeding

  • Cell Culture: Cultivate MCF-7, HT-29, and HEK-293T cells in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin. Causality: Using a panel that includes both target phenotypes and healthy controls is non-negotiable for establishing a true Selectivity Index.

  • Seeding: Seed cells at a density of 5×103 cells/well in 96-well flat-bottom plates. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cellular adhesion and log-phase growth recovery.

Phase 2: Compound Treatment (The Self-Validating System) 3. Stock Preparation: Dissolve 4-Amino-2-(azetidin-3-yl)butan-2-ol, the piperidine analog, and Doxorubicin in cell-culture grade DMSO. 4. Serial Dilution: Prepare a 7-point concentration gradient (e.g., 0.1 µM to 100 µM) in complete media. 5. Control Implementation (Critical):

  • Vehicle Control: 0.1% DMSO in media. Causality: Ensures that any observed cytotoxicity is due to the compound, not the solvent. This well serves as the 100% viability baseline.

  • Positive Control: Doxorubicin (0.1 µM to 10 µM). Causality: Validates that the specific cell batch is responsive to cytotoxic agents and that the assay is sensitive enough to detect cell death[4].

  • Blank Control: Media only (no cells). Causality: Subtracts background absorbance from the media and any inherent compound color.

  • Incubation: Treat the cells with the prepared gradients for 48 hours.

Phase 3: MTT Cleavage and Quantification 7. MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours in the dark. Mechanism: Viable cells with active mitochondria will cleave the tetrazolium ring, forming insoluble purple formazan crystals[4]. 8. Solubilization: Carefully aspirate the media and add 150 µL of DMSO to each well to dissolve the formazan crystals. Agitate on a plate shaker for 10 minutes. 9. Readout: Measure absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm to correct for cellular debris and optical imperfections in the plate. 10. Data Analysis: Calculate % Viability = [(Abs_sample - Abs_blank) / (Abs_vehicle - Abs_blank)] × 100. Use non-linear regression (curve fitting) to determine the IC50 values.

Conclusion

The transition from traditional piperidine/pyrrolidine reagents to the 4-Amino-2-(azetidin-3-yl)butan-2-ol scaffold is not merely a structural novelty; it is a calculated optimization of physicochemical properties. By lowering lipophilicity and leveraging the unique conformational rigidity of the azetidine ring, researchers can significantly widen the therapeutic window, achieving potent anti-proliferative effects without the crippling off-target cytotoxicity associated with legacy reagents.

References

  • [1] Title: A Head-to-Head Comparison of Azetidine and Piperidine-Based Compounds in Drug Discovery Source: Benchchem URL:

  • [3] Title: Biological Evaluation in Vitro and in Silico of Azetidin-2-one Derivatives as Potential Anticancer Agents Source: PMC (nih.gov) URL:

  • [4] Title: Biological cytotoxicity evaluation of spiro[azetidine-2, 3'-indole]-2', 4(1'H)- dione derivatives for anti-lung and anti-breast cancer activity Source: ResearchGate URL:

  • [2] Title: Synthesis, Computational Studies, and Structural Analysis of 1-(3,5-Dimethoxyphenyl)azetidin-2-ones with Antiproliferative Activity in Breast Cancer and Chemoresistant Colon Cancer Source: MDPI URL:

Sources

Safety & Regulatory Compliance

Safety

4-Amino-2-(azetidin-3-yl)butan-2-ol: Comprehensive Laboratory Handling and Disposal Protocol

As a Senior Application Scientist, I recognize that handling highly functionalized organic intermediates requires more than just following a checklist; it requires a mechanistic understanding of the chemical's behavior....

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling highly functionalized organic intermediates requires more than just following a checklist; it requires a mechanistic understanding of the chemical's behavior. 4-Amino-2-(azetidin-3-yl)butan-2-ol is a complex, highly polar organic molecule containing a primary amine, a secondary amine (within the four-membered azetidine ring), and a tertiary alcohol.

Because of its dual-amine structure, this compound acts as a strong organic base. Improper disposal or accidental mixing with incompatible waste streams can lead to hazardous exothermic reactions, toxic gas release, or pressurized container failure. This guide provides a self-validating, step-by-step operational protocol for the safe handling, segregation, and disposal of this compound, ensuring both laboratory safety and strict regulatory compliance.

Chemical Profiling & Hazard Causality

To safely dispose of 4-Amino-2-(azetidin-3-yl)butan-2-ol, we must first understand the causality behind its reactivity. The unshared electron pairs on the primary and secondary nitrogen atoms act as strong Lewis and Brønsted bases [1].

  • Corrosivity: In biological systems or upon skin contact, these basic nitrogen atoms rapidly abstract protons from water, generating hydroxide ions that cause saponification of epidermal lipids. This leads to severe, deep tissue burns.

  • Alkylation Risks: The azetidine ring is sterically accessible and highly nucleophilic. If mixed with halogenated solvents (e.g., dichloromethane, chloroform), it can undergo a Menschutkin reaction—an irreversible, exothermic alkylation that generates quaternary ammonium salts, heat, and pressure [2].

  • Neutralization Hazards: Mixing this compound directly with concentrated mineral or organic acids will result in a violent, highly exothermic neutralization reaction, posing a severe splashing hazard.

Quantitative Data: Incompatibility and Segregation Matrix
Chemical ClassInteraction CausalitySegregation Requirement
Acids (Mineral/Organic) Exothermic acid-base neutralization; risk of boiling/splashing.Store and dispose of in strictly separate secondary containment.
Halogenated Solvents Menschutkin alkylation generates quaternary ammonium salts, heat, and pressure.Route strictly to Non-Halogenated waste streams.
Oxidizing Agents Oxidation of the amines can release toxic nitrogen oxide (NOx) gases.Strict physical separation; never combine in waste carboys.

Waste Segregation Logic

The cornerstone of chemical safety is proper waste segregation. Because 4-Amino-2-(azetidin-3-yl)butan-2-ol is a strong organic base, it must be routed through specific waste streams to prevent downstream reactions in your Satellite Accumulation Area (SAA).

WasteSegregation Start 4-Amino-2-(azetidin-3-yl)butan-2-ol Waste Generated State Physical State? Start->State Liquid Liquid Solutions State->Liquid Solid Solid / Consumables State->Solid Solvent Solvent Type? Liquid->Solvent SolidWaste Hazardous Solid Waste (Double-bagged) Solid->SolidWaste Aq Aqueous Solvent->Aq Org Organic Solvent->Org AqWaste Aqueous Base Waste (pH > 9) Aq->AqWaste OrgWaste Non-Halogenated Organic Base Waste Org->OrgWaste

Figure 1: Waste segregation decision tree for 4-Amino-2-(azetidin-3-yl)butan-2-ol.

Step-by-Step Disposal Procedures

Protocol A: Liquid Waste Disposal

Self-Validation Check: Before pouring, verify the pH of the receiving container to ensure no acidic waste is present.

  • Verify Solvent Compatibility: Ensure the designated waste container does not contain halogenated solvents or acids.

  • Labeling: Attach a hazardous waste tag specifying either "Non-Halogenated Organic Base" or "Aqueous Base (pH > 9)", depending on the primary solvent matrix. Date the tag the moment the first drop of waste is added [3].

  • Transfer: Working inside a certified chemical fume hood, use a dedicated funnel to transfer the solution into a High-Density Polyethylene (HDPE) waste carboy. Expert Insight: Avoid glass containers for highly basic aqueous solutions, as prolonged exposure to high pH can etch the glass and compromise structural integrity.

  • Secondary Containment: Place the carboy in a secondary containment tray designed to capture 110% of the container's volume.

Protocol B: Solid Waste and Consumables
  • Collection: Place all contaminated nitrile gloves, pipette tips, and weighing boats into a puncture-resistant, transparent plastic bag.

  • Double-Bagging: Seal the primary bag and place it inside a secondary bag. This prevents the escape of volatile amine vapors, which have a distinct, irritating odor.

  • Disposal: Deposit the double-bagged waste into a designated, EHS-approved "Hazardous Solid Waste" drum.

Protocol C: Spill Response Workflow

Spills involving organic bases require immediate vapor suppression and neutralization. Do not use paper towels for pure chemical spills, as they increase the surface area for vaporization, elevating the inhalation risk.

SpillResponse Spill Spill Detected Assess Assess Volume Spill->Assess Small Small (< 50 mL) Assess->Small Large Large (> 50 mL) Assess->Large Absorb Absorb with Inert Material (e.g., Sand/Vermiculite) Small->Absorb Evacuate Evacuate Area & Notify EHS Large->Evacuate Collect Collect in Solid Hazardous Waste Absorb->Collect Decon Decontaminate Surface (Dilute Acid/Water) Collect->Decon

Figure 2: Step-by-step spill response and containment workflow.

  • Assessment: Determine the spill volume. For spills >50 mL, immediately evacuate the area and notify Environmental Health and Safety (EHS).

  • Containment: For small spills (<50 mL), ensure you are wearing heavy-duty nitrile gloves, safety goggles, and a lab coat.

  • Vapor Suppression: Cover the spill with an inert, non-combustible absorbent material such as vermiculite or dry sand. Expert Insight: Do not apply concentrated acid directly to the spill to neutralize it; the resulting exothermic reaction will vaporize the amine and create a severe inhalation hazard.

  • Collection: Sweep the absorbed material using a non-sparking tool and place it into a solid hazardous waste container.

  • Decontamination: Wash the spill surface with a mild, dilute acetic acid solution (1-5%) to safely neutralize residual alkalinity, followed by a thorough water rinse.

Regulatory Compliance & Documentation

Under the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), laboratory waste must be managed stringently. If your institution operates under [3], waste determinations must be made by trained EHS professionals rather than individual researchers.

  • Accumulation Limits: Never exceed the EPA-mandated accumulation limits. For standard Large Quantity Generators, waste must be removed within 90 days. Under Subpart K, unwanted materials must be removed from the laboratory every 12 months, or within 10 days of exceeding 55 gallons of standard waste.

  • Labeling: Containers must be explicitly labeled with the words "Hazardous Waste" and an indication of the hazards (e.g., "Corrosive", "Toxic").

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. URL:[Link]

  • Organic Syntheses. Working with Hazardous Chemicals: Risk Assessment and Reaction Causality. Organic Syntheses, Inc. URL: [Link]

  • US Environmental Protection Agency (EPA). 40 CFR Part 262 Subpart K — Alternative Requirements for Hazardous Waste Determination and Accumulation of Unwanted Material for Laboratories Owned by Eligible Academic Entities. Electronic Code of Federal Regulations (eCFR). URL:[Link]

Handling

Personal protective equipment for handling 4-Amino-2-(azetidin-3-yl)butan-2-ol

Comprehensive Safety & Handling Guide for 4-Amino-2-(azetidin-3-yl)butan-2-ol The introduction of novel, highly functionalized pharmaceutical intermediates into a laboratory setting requires a proactive, mechanism-based...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety & Handling Guide for 4-Amino-2-(azetidin-3-yl)butan-2-ol

The introduction of novel, highly functionalized pharmaceutical intermediates into a laboratory setting requires a proactive, mechanism-based approach to safety. 4-Amino-2-(azetidin-3-yl)butan-2-ol is a complex aliphatic molecule featuring a primary amine, a tertiary alcohol, and a strained 4-membered nitrogen heterocycle (azetidine).

Because this compound is a di-basic amine, it presents severe localized and systemic hazards. This guide provides drug development professionals with the essential logistical, operational, and safety frameworks required to handle this compound without compromising scientific integrity or personnel safety.

Chemical Hazard Profiling & Causality

To design an effective safety protocol, we must first understand the chemical causality behind the hazards. Standard azetidine derivatives and aliphatic amines are classified under GHS as causing severe skin burns and eye damage (H314) and being harmful via inhalation and ingestion [2].

  • Liquefactive Necrosis via Saponification: Unlike acids, which cause proteins to coagulate and form a protective eschar (scab), highly alkaline amines react with the lipid bilayers of human tissue. This causes saponification (conversion of fats to soap), leading to deep, penetrating chemical burns known as liquefactive necrosis.

  • Corneal Toxicity: The basicity of the primary amine and the azetidine ring means that even micro-droplets or dust particles can cause irreversible corneal damage and blindness within minutes of contact.

  • Respiratory Irritation: As a solid or viscous liquid, the compound can form airborne dusts or aerosols. Inhalation of basic amines rapidly alters the pH of the respiratory mucosa, leading to severe inflammation, pulmonary edema, and chemical pneumonitis [3].

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling concentrated, novel azetidine derivatives. The following matrix outlines the required equipment and the mechanistic justification for each choice.

Protection CategoryTechnical SpecificationCausality / Justification
Hand Protection Double-layered Nitrile (Outer: >0.11mm thickness, EN 374 certified)Aliphatic amines rapidly degrade latex. Double-gloving with nitrile prevents chemical breakthrough and allows safe doffing of contaminated outer layers.
Eye/Face Protection Tight-fitting safety goggles + Full face shield (EN 166 / ANSI Z87.1)Basic amines cause rapid saponification of corneal tissue. A face shield blocks direct splashes, while goggles prevent vapor/dust ingress[1].
Body Protection Disposable Tyvek® suit or impermeable, chemically resistant lab coatPrevents microscopic dust or aerosolized particles from settling on porous clothing, which could later react with sweat to cause delayed skin burns.
Respiratory P100 / FFP3 Particulate Respirator (Use PAPR for >50g quantities)Prevents inhalation of highly irritating alkaline dusts. Standard surgical masks offer zero protection against chemical dusts.

Engineering Controls & Operational Workflow

Every protocol must be a self-validating system. Do not rely on assumptions; verify containment at every step.

OperationalWorkflow A 1. Risk Assessment Verify OEB & SDS B 2. Engineering Controls Fume Hood Face Velocity >0.4 m/s A->B C 3. PPE Donning Double Nitrile, Goggles, Tyvek B->C D 4. Chemical Transfer Anti-static Tools, Sealed Vessel C->D E 5. Decontamination Wipe Exterior, Neutralize Residue D->E F 6. Doffing & Disposal Remove Outer Gloves in Hood E->F

Fig 1: Step-by-step operational safety workflow for handling highly basic azetidine derivatives.

Step-by-Step Weighing and Transfer Protocol
  • System Verification: Turn on the chemical fume hood. Validation Step: Check the digital monitor to ensure a face velocity between 0.4 and 0.6 m/s. If no monitor is present, tape a tissue to the sash to visually confirm inward airflow.

  • PPE Integrity Check: Don inner gloves. Inflate the outer nitrile gloves manually and hold pressure for 10 seconds. Validation Step: If the glove holds air, it is free of pinholes. Don the outer gloves, goggles, and face shield.

  • Static Mitigation: Because amine powders can pose a combustible dust hazard, use grounded, anti-static spatulas. Weigh the 4-Amino-2-(azetidin-3-yl)butan-2-ol directly into a tared, sealable glass vial.

  • Containment Verification: Seal the vial tightly. Before removing the vial from the fume hood, wipe the exterior with a damp pH indicator swab. Validation Step: A neutral pH reading (pH 7) on the swab confirms the exterior is completely free of basic amine contamination.

  • Doffing: Remove the contaminated outer gloves inside the fume hood and dispose of them in a designated solid hazardous waste bin. Wash hands immediately after removing the inner gloves.

Spill Containment & Emergency Response

In the event of a spill, uncontrolled basic amines pose an immediate threat to the respiratory health of all laboratory personnel.

SpillResponse A Spill Detected B Assess Volume & Location A->B C Evacuate & Isolate B->C Large / Outside Hood E Neutralize (Citric Acid) & Absorb (Sand) B->E Small / Inside Hood D Don SCBA & Hazmat C->D D->E F Dispose as Hazardous Waste E->F

Fig 2: Decision matrix and response logic for aliphatic amine and azetidine chemical spills.

Step-by-Step Spill Remediation
  • Assessment & Evacuation: If the spill is greater than 50g or occurs outside of a ventilated enclosure, immediately evacuate the laboratory and restrict access.

  • Containment: Do not use combustible materials like sawdust to absorb the spill, as amines can generate heat upon reaction. Surround the spill perimeter with an inert binder such as diatomaceous earth, kieselgur, or dry sand [1].

  • Neutralization (Causality-Driven): Because the primary hazard is extreme basicity, carefully spray the spill area with a weak, dilute acid (e.g., 5% citric acid or dilute acetic acid). Why? This converts the volatile, corrosive free-base amines into stable, non-volatile, water-soluble salts, drastically reducing the inhalation hazard and tissue corrosivity.

  • Collection: Use non-sparking plastic scoops to collect the neutralized slurry. Place it into a high-density polyethylene (HDPE) hazardous waste container.

  • Final Decontamination: Wash the spill surface with copious amounts of water and verify neutralization with pH paper.

Disposal & Waste Management Plan

Azetidine derivatives must never be allowed to enter the standard municipal drainage system or the general environment [2].

  • Aqueous Waste: All aqueous washings containing 4-Amino-2-(azetidin-3-yl)butan-2-ol should be collected in dedicated, clearly labeled "Basic Aqueous Waste" carboys. Ensure these containers are not mixed with strong oxidizers or strong acids to prevent exothermic reactions.

  • Solid Waste: Contaminated gloves, wipes, and empty reagent bottles must be treated as hazardous chemical waste.

  • Thermal Destruction: The preferred method of disposal for azetidine derivatives is high-temperature incineration. Note that thermal decomposition of this compound will release toxic nitrogen oxides (NOx) and carbon monoxide [3], so incineration must be performed by a certified waste management facility equipped with NOx scrubbers.

References

  • Safety Data Sheet: Azetidine.Chemos GmbH & Co. KG.
  • SAFETY DATA SHEET: Azetidine Hydrochloride.TCI Chemicals.
  • SAFETY DATA SHEET: Azetidine.Fisher Scientific.
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